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  • Product: Methyl 3,5-di-O-benzyl-a-D-ribofuranoside
  • CAS: 80795-53-5

Core Science & Biosynthesis

Foundational

Structural and Synthetic Paradigms of Methyl 3,5-di-O-benzyl-α-D-ribofuranoside: A Technical Guide

Executive Summary In the landscape of modern drug development, particularly in the synthesis of antiviral nucleoside analogs targeting viral RNA-dependent RNA polymerases (such as HCV NS5B), 2'-C-branched ribonucleosides...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, particularly in the synthesis of antiviral nucleoside analogs targeting viral RNA-dependent RNA polymerases (such as HCV NS5B), 2'-C-branched ribonucleosides act as critical pharmacophores[1]. The architectural complexity of these molecules demands highly specific, regioselectively protected sugar precursors. Methyl 3,5-di-O-benzyl-α-D-ribofuranoside stands out as a paramount intermediate. By selectively protecting the C3 and C5 positions while leaving the C2 hydroxyl group exposed, this synthon provides a direct vector for C2-modifications, such as oxidation and subsequent nucleophilic addition[2].

As an application scientist, I approach the synthesis of this molecule not as a mere sequence of reagent additions, but as a choreography of steric and electronic environments. This whitepaper dissects the mechanistic causality behind its regioselective synthesis, provides a field-proven, self-validating experimental protocol, and outlines its downstream applications in nucleoside chemistry.

Chemical Identity and Physicochemical Profile

Understanding the baseline physicochemical properties is essential for accurate reaction monitoring and downstream purification. The α-anomer is specifically targeted due to its unique conformational properties that enable selective protection[3].

Table 1: Physicochemical Properties of Methyl 3,5-di-O-benzyl-α-D-ribofuranoside

PropertyValue
Chemical Name Methyl 3,5-di-O-benzyl-α-D-ribofuranoside
CAS Number 80795-53-5 (α-anomer)[]
Molecular Formula C₂₀H₂₄O₅[]
Molecular Weight 344.41 g/mol []
Appearance Colorless to pale yellow viscous oil
Key Structural Features 2-deoxy-D-ribofuranoside core, C1 methoxy, C3/C5 benzyl ethers[5]
Key ¹H-NMR Shifts (CDCl₃) δ 4.90 (d, 1H, anomeric H), 7.2–7.4 (m, 10H, aromatic)[5]

Mechanistic Causality: The Regioselective Protection Strategy

The traditional approach to protecting multiple hydroxyl groups on a carbohydrate often involves tedious orthogonal protection-deprotection cycles. However, the synthesis of methyl 3,5-di-O-benzyl-α-D-ribofuranoside bypasses this through intrinsic conformational control, achieving 72–82% yields in a single step from methyl D-ribofuranoside[3].

The Regioselectivity Matrix

When methyl α-D-ribofuranoside is exposed to a base (NaH) and an alkylating agent (Benzyl Bromide), the three hydroxyl groups compete for the reagent[6].

  • The 5-OH Group: As a primary alcohol, it is sterically unhindered and reacts the fastest.

  • The 3-OH Group: A secondary alcohol that is sterically accessible and readily deprotonated.

  • The 2-OH Group: In the α-anomer, the 2-OH group is situated cis to the 1-methoxy group. This proximity induces a strong intramolecular hydrogen bond, significantly lowering the nucleophilicity and pKa availability of the 2-OH oxygen.

By strictly limiting the reagents to 2.1 equivalents and controlling the temperature at 0 °C, we exploit this kinetic difference. The 5-OH and 3-OH are benzylated, while the 2-OH remains untouched.

Regioselectivity M Methyl α-D-ribofuranoside O5 5-OH Group (Primary Alcohol) M->O5 O3 3-OH Group (Secondary Alcohol) M->O3 O2 2-OH Group (H-Bonded to 1-OMe) M->O2 R5 Sterically Unhindered High Nucleophilicity O5->R5 R3 Sterically Accessible Moderate Nucleophilicity O3->R3 R2 Conformationally Locked Low Nucleophilicity O2->R2 P Methyl 3,5-di-O-benzyl- α-D-ribofuranoside R5->P Fast (BnBr/NaH) R3->P Moderate (BnBr/NaH) R2->P No Reaction

Mechanistic causality of regioselective benzylation driven by steric and conformational factors.

Table 2: Regioselectivity Profile in Benzylation

Hydroxyl PositionTypeRelative ReactivityOutcome (with 2.1 eq BnBr)
5-OH PrimaryHighBenzylated (>95%)
3-OH SecondaryModerateBenzylated (~85-90%)
2-OH SecondaryLow (H-bonded)Unreacted (Free OH)

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol is designed as a self-validating system. Every critical step includes a rationale (causality) and an analytical checkpoint to verify success before proceeding[6].

Step 1: Preparation of the Alkoxide Intermediate
  • Setup: Flame-dry a 250 mL round-bottom flask under argon. Add methyl α-D-ribofuranoside (10.0 g, 60.9 mmol) and dissolve in anhydrous DMF (100 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

    • Causality: Kinetic control is mandatory. Higher temperatures will break the C2-OH hydrogen bond, leading to undesired tri-benzylation.

  • Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 5.1 g, 128 mmol, ~2.1 eq) in small portions over 30 minutes.

    • Validation: Effervescence (H₂ gas evolution) should be observed. The solution will turn slightly opaque. Stir for an additional 45 minutes at 0 °C to ensure complete alkoxide formation.

Step 2: Regioselective Benzylation
  • Alkylation: Add Benzyl Bromide (BnBr, 15.2 mL, 128 mmol, ~2.1 eq) dropwise via syringe pump over 1 hour, maintaining the internal temperature at 0 °C.

  • Reaction Propagation: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Validation Checkpoint (TLC): Before quenching, run a TLC (Hexanes/EtOAc 3:1).

    • Self-Validation: The starting material (

      
       ~ 0.1) should be completely consumed. A major spot (
      
      
      
      ~ 0.45) corresponding to the 3,5-di-O-benzyl product must be visible under UV light. If a high-running spot (
      
      
      ~ 0.7) dominates, temperature control failed, resulting in tri-benzylation.
Step 3: Workup and Purification
  • Quench: Cool the mixture back to 0 °C and carefully quench unreacted NaH by adding methanol (10 mL) dropwise, followed by ice-cold water (100 mL).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine (5 x 100 mL).

    • Causality: Multiple brine washes are critical to partition the high-boiling DMF into the aqueous phase, preventing co-elution during chromatography.

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to yield the pure product as a viscous oil (Yield: 75-80%)[3].

Downstream Applications in Nucleoside Drug Development

The true value of methyl 3,5-di-O-benzyl-α-D-ribofuranoside lies in its downstream utility. Because the C2 position is unprotected, it serves as the perfect substrate for synthesizing 2'-C-branched ribonucleosides[3].

For example, in the synthesis of Hepatitis C Virus (HCV) RNA-dependent RNA polymerase inhibitors, the free 2-OH is oxidized to a 2-keto intermediate using Dess-Martin periodinane. This ketone is then subjected to nucleophilic addition (e.g., using an alkyl Grignard reagent or DAST for fluorination) to install a methyl or fluoro group at the 2'-position[2]. Subsequent glycosylation with persilylated nucleobases yields highly potent 2'-C-branched nucleoside analogs[1].

SynthesisWorkflow A D-Ribose B Methyl α-D-ribofuranoside (Fischer Glycosidation) A->B C Selective Benzylation (NaH, BnBr, DMF, 0 °C) B->C D Methyl 3,5-di-O-benzyl- α-D-ribofuranoside C->D E C2 Oxidation (Dess-Martin Periodinane) D->E F 2-Keto Intermediate E->F G Nucleophilic Addition (Alkyl Grignard / DAST) F->G H 2'-C-Branched Ribonucleoside Precursor G->H

Workflow for the synthesis and downstream application of Methyl 3,5-di-O-benzyl-α-D-ribofuranoside.

References

  • Efficient synthesis of methyl 3,5-di-O-benzyl-alpha-D-ribofuranoside and application to the synthesis of 2'-C-beta-alkoxymethyluridines. Li, N.-S., Lu, J., & Piccirilli, J. A. Organic Letters, 2007.[Link]

  • Synthesis of 2‐Deoxy‐2‐Fluoro‐2‐C‐Methyl‐D‐Ribofuranoses. ResearchGate, 2005.[Link]

  • Efficient Synthesis of Methyl 3,5-Di-O-benzyl-α-d-ribofuranoside and Application to the Synthesis of 2'-C-β-Alkoxymethyluridines. ResearchGate, 2007.[Link]

Sources

Exploratory

Engineering Next-Generation Antiviral Nucleosides: A Technical Guide to Methyl 3,5-di-O-benzyl-alpha-D-ribofuranoside

Executive Summary The development of nucleoside analogs is a foundational pillar in the treatment of viral infections, particularly those targeting viral RNA-dependent RNA polymerases (RdRp) such as Hepatitis C Virus (HC...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of nucleoside analogs is a foundational pillar in the treatment of viral infections, particularly those targeting viral RNA-dependent RNA polymerases (RdRp) such as Hepatitis C Virus (HCV), Norovirus, and SARS-CoV-2[1][2]. The synthesis of these highly functionalized, stereochemically complex active pharmaceutical ingredients (APIs) requires robust chiral precursors. Methyl 3,5-di-O-benzyl-alpha-D-ribofuranoside has emerged as a premier synthon in advanced organic synthesis[3]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic causality behind its protective group strategy, and field-proven, self-validating protocols for synthesizing 2'-C-branched ribonucleosides[4].

Physicochemical Profiling and Structural Rationale

To design scalable synthetic routes, drug development professionals must first establish the exact physicochemical parameters of the starting materials. Methyl 3,5-di-O-benzyl-alpha-D-ribofuranoside is a chemically protected sugar derivative that provides a stable, yet highly adaptable, framework for nucleoside construction[3].

Table 1: Quantitative Physicochemical Properties

PropertyValueClinical / Synthetic Relevance
Chemical Name Methyl 3,5-di-O-benzyl-alpha-D-ribofuranosideStandardized nomenclature for procurement.
Molecular Formula C₂₀H₂₄O₅Essential for exact mass calculation in HRMS[].
Molecular Weight 344.41 g/mol Required for stoichiometric precision in scale-up[].
CAS Number 80795-53-5Primary identifier for regulatory and safety documentation[].
Stereochemistry (2S,3R,4S,5R)Dictates the absolute configuration of the final API.
Key Structural Feature Free C2-Hydroxyl GroupServes as the primary site for targeted oxidation and branching[6].

Mechanistic Causality in Protective Group Strategy

The selection of Methyl 3,5-di-O-benzyl-alpha-D-ribofuranoside over other protected furanoses (such as per-acetylated or benzoylated derivatives) is not arbitrary; it is driven by strict mechanistic requirements during the synthesis of 2'-C-branched nucleosides[4].

  • The Anomeric Methyl Glycoside: The methoxy group at the C1 (anomeric) position locks the sugar in its cyclic furanose form. This acetal linkage is highly stable to the basic and oxidative conditions required for C2 modifications. It prevents premature ring-opening and epimerization, acting as a reliable placeholder until it is activated for Vorbrüggen glycosylation[3].

  • 3,5-di-O-Benzyl Ethers: The installation of benzyl groups at the C3 and C5 positions is a critical strategic choice[3]. To introduce a 2'-C-alkyl branch, the C2 position must first be oxidized to a ketone, followed by the addition of a strong carbon nucleophile (e.g., a Grignard or organolithium reagent)[6]. Ester protecting groups (like acetates or benzoates) would undergo rapid saponification or intramolecular acyl migration under these strongly basic nucleophilic conditions[7]. Benzyl ethers, however, are completely inert to Grignard reagents, preserving the structural integrity of the furanose ring[4]. Furthermore, they can be cleanly removed via catalytic hydrogenolysis under neutral conditions late in the synthesis, preventing acid/base-catalyzed cleavage of the sensitive nucleosidic bond[4].

Experimental Methodology: Pathway to 2'-C-Branched APIs

The following workflow details the transformation of Methyl 3,5-di-O-benzyl-alpha-D-ribofuranoside into a 2'-C-branched nucleoside analog (e.g., precursors for anti-HCV or anti-SARS-CoV-2 agents)[1][4].

G N1 D-Ribose N2 Methyl D-ribofuranoside N1->N2 MeOH, HCl N3 Methyl 3,5-di-O-benzyl- alpha-D-ribofuranoside N2->N3 BnBr, Base N4 2-Keto Intermediate N3->N4 Dess-Martin Oxidation N5 2'-C-Branched Sugar N4->N5 RMgX, Lewis Acid N6 Protected Nucleoside N5->N6 Vorbrüggen Glycosylation N7 Antiviral API N6->N7 Pd/C, H2 (Deprotection)

Figure 1: Synthetic workflow from D-Ribose to antiviral APIs via 3,5-di-O-benzyl protection.

Self-Validating Protocol: Synthesis of 2'-C-Alkoxymethyluridines

To ensure scientific integrity, every step in this protocol is designed as a self-validating system, incorporating strict In-Process Controls (IPCs) and analytical validations[4].

Step 1: Oxidation to the 2-Ketosugar

  • Procedure: Treat8[8] with Dess-Martin Periodinane (DMP) in anhydrous dichloromethane[4].

  • Causality: DMP is utilized over Swern oxidation to avoid the use of malodorous dimethyl sulfide and to prevent base-catalyzed epimerization at the C3 stereocenter.

  • Validation System: IPC via TLC must show complete consumption of the starting material. Validation via FT-IR spectroscopy must confirm the appearance of a strong carbonyl (

    
    ) stretch at ~1750 cm⁻¹ and the total absence of the hydroxyl (
    
    
    
    ) stretch at ~3300 cm⁻¹.

Step 2: Stereoselective Alkylation

  • Procedure: Cool the 2-ketosugar to -78°C. Add a Lewis acid (e.g.,

    
     or 
    
    
    
    ), followed by the dropwise addition of the target Grignard reagent (e.g., alkoxymethylmagnesium chloride)[4][6].
  • Causality: The Lewis acid is non-negotiable. It coordinates with the C2-ketone oxygen and the furanose ring oxygen, suppressing the inherent basicity of the Grignard reagent. This prevents the enolization of the ketone (which would simply return the starting material upon aqueous workup) and enforces strict facial selectivity, directing the nucleophile to attack from the less sterically hindered alpha-face[6].

  • Validation System: ¹H NMR must show the disappearance of the C2 proton and the emergence of the new alkyl group signals. 2D NOESY NMR is required to validate the stereochemistry, confirming cross-peaks between the new 2'-alkyl group and the 3'-proton.

Step 3: Vorbrüggen Glycosylation

  • Procedure: Convert the anomeric methoxy group to an acetate using acetic anhydride/sulfuric acid. React the resulting donor with a persilylated nucleobase (e.g., uracil) in the presence of

    
    [4].
    
  • Causality:

    
     generates a highly reactive oxocarbenium ion intermediate. The bulky 3-O-benzyl group provides steric hindrance, directing the incoming nucleobase to the beta-face, ensuring the natural stereoconfiguration of the nucleoside[4].
    
  • Validation System: LC-MS must confirm the correct

    
     mass. 2D NOESY NMR is mandatory to confirm the beta-anomeric configuration via correlation between the H1' and H4' protons.
    

Step 4: Global Hydrogenolytic Deprotection

  • Procedure: Dissolve the protected nucleoside in methanol and stir under a hydrogen atmosphere (

    
    ) in the presence of Palladium on Carbon (Pd/C)[4].
    
  • Causality: This method cleanly cleaves the benzyl ethers to yield free hydroxyl groups without hydrolyzing the sensitive glycosidic bond or altering the 2'-C-alkyl branch[4].

  • Validation System: High-Performance Liquid Chromatography (HPLC) must verify a purity of >99%. High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass of the final API.

Table 2: Yield Comparison for 2'-C-Branched Nucleoside Synthesis from 3,5-di-O-benzyl Precursors [1][4]

Target Nucleoside AnalogOverall Yield (6 Steps)Key Alkylating Reagent
2'-C-beta-methoxymethyluridine18%Methoxymethylmagnesium chloride
2'-C-beta-ethoxymethyluridine32%Ethoxymethylmagnesium chloride
2'-deoxy-2'-spirooxetane analogsVariable (10-25%)Trimethylsulfoxonium iodide

Clinical Applications in Viral Polymerase Inhibition

The structural modifications enabled by Methyl 3,5-di-O-benzyl-alpha-D-ribofuranoside are directly responsible for the clinical efficacy of several modern antiviral drugs[1][9].

When these 2'-C-branched nucleosides are phosphorylated in vivo to their active triphosphate forms, they act as potent inhibitors of viral RNA-dependent RNA polymerases (RdRp)[1][9]. For example, in the treatment of Hepatitis C Virus (HCV), 2'-C-methyl modifications (as seen in the prodrug Sofosbuvir) cause a steric clash within the NS5B polymerase active site, leading to obligate chain termination of the viral RNA[10].

Recent research has also expanded the utility of this precursor to the synthesis of 2'-deoxy-2'-spirooxetane-7-deazapurine nucleoside analogs[1]. These novel architectures have demonstrated significant in vitro activity against SARS-CoV-2 and Norovirus by similarly disrupting the spatial alignment required for incoming nucleotide incorporation by the viral nsp12 polymerase[1][2][9].

References

  • Benchchem. "Methyl 3,5-di-O-benzyl-D-ribofuranoside | Benchchem". Benchchem.
  • BOC Sciences. "CAS 80795-53-5 (Methyl 3,5-di-O-benzyl-α-D-ribofuranoside) - BOC Sciences". BOC Sciences.
  • Li, N. et al. "Efficient Synthesis of Methyl 3,5-Di-O-benzyl-α-d-ribofuranoside and Application to the Synthesis of 2'-C-β-Alkoxymethyluridines".
  • Minli et al. "Design, synthesis, and biological evaluation of novel 2'-deoxy-2'-spirooxetane-7-deazapurine nucleoside analogs as anti-SARS-CoV-2 agents".

Sources

Foundational

Advanced Synthon Engineering: A Technical Guide to Methyl 3,5-di-O-benzyl-α-D-ribofuranoside Properties, Solubility, and Synthetic Utility

Executive Summary In the landscape of antiviral and anticancer drug development, the architectural precision of nucleoside analogs dictates their efficacy as viral polymerase inhibitors[1]. Methyl 3,5-di-O-benzyl-α-D-rib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of antiviral and anticancer drug development, the architectural precision of nucleoside analogs dictates their efficacy as viral polymerase inhibitors[1]. Methyl 3,5-di-O-benzyl-α-D-ribofuranoside (CAS 80795-53-5 for the alpha anomer, 55775-39-8 general) stands as a paramount synthetic intermediate in this domain[][3]. By strategically masking the C3 and C5 hydroxyl groups with robust benzyl ethers and protecting the anomeric C1 position as a methyl glycoside, this synthon leaves the C2 position exclusively available for complex functionalization. This whitepaper elucidates the physicochemical properties, solubility dynamics, and field-proven experimental workflows that leverage this compound for the synthesis of advanced 2'-C-branched and 2'-fluoro ribonucleosides[4][5].

Physicochemical Properties & Solubility Dynamics

The utility of a synthon is intrinsically linked to its phase behavior during multi-step organic synthesis. Unprotected ribose is highly polar and water-soluble, making it incompatible with many organometallic reagents. The introduction of two benzyl groups fundamentally alters the solubility profile of Methyl 3,5-di-O-benzyl-α-D-ribofuranoside, rendering it highly lipophilic[][6].

Quantitative Physicochemical Data Summary
PropertyValue / Description
Chemical Name Methyl 3,5-di-O-benzyl-α-D-ribofuranoside
CAS Number 80795-53-5 (α-anomer) / 55775-39-8 (mixed)[][3]
Molecular Formula C20H24O5[]
Molecular Weight 344.41 g/mol []
Purity Standard ≥ 98% (Typical commercial grade)[]
Solubility (Organic) Highly soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Methanol, Ethanol[7]
Solubility (Aqueous) Insoluble in water[7]
Physical State Viscous oil to crystalline solid (temperature dependent)

This engineered lipophilicity is not merely a physical trait; it is a strategic synthetic advantage. High solubility in aprotic solvents like DCM and THF allows for high-concentration reactions with moisture-sensitive reagents (e.g., Grignard reagents, DAST) while preventing premature degradation of the anomeric center[4][5].

Structural Logic and Synthetic Utility

The architectural design of Methyl 3,5-di-O-benzyl-α-D-ribofuranoside is a masterclass in orthogonal protection. Understanding the causality behind these structural features is critical for designing efficient synthetic routes.

G Core Methyl 3,5-di-O-benzyl-α-D-ribofuranoside Hydrophobic Hydrophobic Benzyl Groups (C3, C5) Core->Hydrophobic Anomeric Methyl Glycoside (C1) Core->Anomeric Hydroxyl Free Hydroxyl (C2) Core->Hydroxyl Solubility High Solubility in Organic Solvents (DCM, THF, Toluene) Hydrophobic->Solubility Stability Anomeric Stability during C2 Modifications Anomeric->Stability Reactivity Targeted Functionalization (Oxidation/Fluorination) Hydroxyl->Reactivity

Logical relationship between molecular structure, solubility, and synthetic utility.

Causality in Design:

  • C3/C5 Benzyl Ethers : Provide steric bulk and chemical stability against both mild acids and strong bases. They ensure the molecule remains soluble in organic phases during aqueous workups, facilitating easy extraction[5][6].

  • C1 Methyl Glycoside : Locks the furanose ring in its closed form, preventing mutarotation and stabilizing the molecule during aggressive C2 oxidations[4].

  • C2 Free Hydroxyl : The sole reactive site, primed for oxidation to a 2-ketosugar, which is the gateway to 2'-C-methyl (HCV inhibitors) or 2'-fluoro (SARS-CoV-2 RdRp inhibitors) analogs[1][4].

Experimental Workflows: From Synthon to Bioactive Nucleoside

The transition from a protected sugar to a bioactive nucleoside requires rigorous, self-validating protocols. The most critical transformation is the selective oxidation of the C2 hydroxyl to a ketone, followed by stereoselective nucleophilic addition.

G Start Methyl 3,5-di-O-benzyl-α-D-ribofuranoside Oxidation TEMPO/NaOCl Oxidation (Biphasic DCM/Water) Start->Oxidation Step 1 Addition Nucleophilic Addition (e.g., MeMgBr or DAST) Oxidation->Addition Step 2 Intermediate 2'-C-Branched / 2'-Fluoro Ribofuranoside Addition->Intermediate Step 3 Glycosylation Vorbrüggen Glycosylation (Persilylated Base + Lewis Acid) Intermediate->Glycosylation Step 4 Product Bioactive Nucleoside Analog Glycosylation->Product Final Step

Workflow for synthesizing 2'-modified nucleosides from the 3,5-di-O-benzyl precursor.

Protocol: Biphasic TEMPO Oxidation of Methyl 3,5-di-O-benzyl-α-D-ribofuranoside

Objective : Synthesize the 2-ketosugar intermediate while preserving the integrity of the benzyl and methyl protecting groups[4][5].

Methodology & Mechanistic Causality :

  • Substrate Dissolution (Phase Control) : Dissolve 10 mmol of Methyl 3,5-di-O-benzyl-α-D-ribofuranoside in 50 mL of Dichloromethane (DCM). Expert Insight: The high solubility of the synthon in DCM ensures it remains entirely in the organic phase, protecting it from over-oxidation by the bulk aqueous oxidant[7].

  • Catalyst Initiation : Add a solution of 1.0 mmol KBr in 5 mL of water, followed by 0.1 mmol of TEMPO. Cool the biphasic mixture to 0°C under vigorous stirring. Expert Insight: TEMPO acts as a highly selective organic oxidation catalyst. KBr serves as a co-catalyst, generating hypobromite in situ, which rapidly regenerates the active TEMPO oxoammonium salt at the phase boundary.

  • Controlled Oxidation : Dropwise addition of 12 mmol of aqueous NaOCl (bleach) buffered to pH 8.5-9.0 with NaHCO3. Maintain the temperature strictly below 5°C. Expert Insight: The pH buffering is critical. If the solution becomes too acidic, the C1 methyl glycoside may hydrolyze; if too basic, side reactions occur. The biphasic system ensures that the water-soluble NaOCl only interacts with the substrate at the phase boundary via the TEMPO mediator[4].

  • Self-Validating Monitoring : Monitor via TLC (Hexane:Ethyl Acetate 3:1). The reaction is complete when the starting material spot disappears, typically within 45-60 minutes. The ketone product will run slightly higher (less polar) than the starting alcohol.

  • Quenching and Isolation : Quench unreacted oxidant with 10 mL of saturated aqueous sodium thiosulfate. Separate the phases. Extract the aqueous layer twice with 20 mL DCM.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The resulting 2-ketosugar is typically pure enough (>95%) for immediate downstream nucleophilic addition (e.g., using MeMgBr/TiCl4 for 2'-C-methylation)[5].

Conclusion

Methyl 3,5-di-O-benzyl-α-D-ribofuranoside is more than a mere chemical commodity; it is a meticulously engineered scaffold that enables the modern synthesis of complex nucleoside therapeutics[][8]. By mastering its solubility profiles and leveraging its orthogonal protection scheme, drug development professionals can efficiently navigate the synthesis of next-generation polymerase inhibitors.

References

  • ResearchGate. "Synthesis of 2-Deoxy-2-Fluoro-2-C-Methyl-D-Ribofuranoses". Available at:[Link]

  • ResearchGate. "Efficient Synthesis of Methyl 3,5-Di-O-benzyl-α-d-ribofuranoside and Application to the Synthesis of 2'-C-β-Alkoxymethyluridines". Available at:[Link]

  • ResearchGate. "Design, synthesis, and biological evaluation of novel 2'-deoxy-2'-spirooxetane-7-deazapurine nucleoside analogs as anti-SARS-CoV-2 agents". Available at:[Link]

Sources

Exploratory

Methyl 3,5-di-O-benzyl-a-D-ribofuranoside supplier and purity specifications

Methyl 3,5-di-O-benzyl-α-D-ribofuranoside: A Comprehensive Technical Guide to Purity Specifications, Supplier Sourcing, and Synthetic Applications Executive Summary In the landscape of antiviral and anticancer drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 3,5-di-O-benzyl-α-D-ribofuranoside: A Comprehensive Technical Guide to Purity Specifications, Supplier Sourcing, and Synthetic Applications

Executive Summary

In the landscape of antiviral and anticancer drug development, the synthesis of 2'-C-branched ribonucleosides is a critical pathway for generating potent RNA polymerase inhibitors (such as those targeting HCV and SARS-CoV-2). Methyl 3,5-di-O-benzyl-α-D-ribofuranoside (CAS: 80795-53-5) serves as an indispensable chiral synthon in this domain[]. By strategically protecting the C3 and C5 hydroxyls with robust benzyl ethers while leaving the C2 hydroxyl free, this intermediate allows for highly stereoselective modifications at the 2'-position. This whitepaper provides an in-depth analysis of the compound's mechanistic utility, rigorous purity specifications, supplier landscape, and field-proven synthetic protocols.

Chemical Identity and Mechanistic Rationale

The structural design of Methyl 3,5-di-O-benzyl-α-D-ribofuranoside is optimized for complex carbohydrate chemistry:

  • Anomeric Methyl Ether (C1): Provides stability during upstream manipulations, preventing premature ring-opening or unwanted anomerization.

  • Benzyl Ethers (C3, C5): Unlike acyl protecting groups (e.g., acetyl or benzoyl) which are prone to intramolecular migration or cleavage under strongly basic conditions, benzyl ethers are highly stable to the organometallic reagents (like Grignard reagents) required for 2'-C-alkylation[2]. Furthermore, their steric bulk directs incoming nucleophiles to the opposite face of the furanose ring, ensuring high diastereoselectivity.

  • Free Hydroxyl (C2): Acts as the precise site for orthogonal functionalization, typically oxidized to a 2-ketone prior to alkylation[2].

Purity Specifications and Analytical Validation

For advanced organic synthesis, the purity of the starting synthon directly dictates the yield and stereochemical purity of the final active pharmaceutical ingredient (API). Trace impurities, particularly the β-anomer or regioisomers (such as 2,5-di-O-benzyl derivatives), can act as chain terminators or generate inseparable diastereomeric mixtures during downstream Vorbrüggen glycosylation.

Table 1: Standard Analytical Specifications for Pharmaceutical-Grade Synthon

ParameterSpecificationAnalytical MethodMechanistic Rationale
Chemical Purity ≥ 98.0%HPLC (UV at 254 nm)Minimizes the propagation of structurally similar impurities that complicate downstream crystallization.
Anomeric Ratio > 99:1 (α:β)

H NMR (CDCl

)
Ensures uniform reactivity. The α-methoxy group has a distinct doublet in the 4.8–5.0 ppm region.
Regioisomeric Purity < 0.5%2D COSY / HMBC NMRConfirms the C2 hydroxyl is strictly unprotected, preventing off-target oxidation.
Moisture Content ≤ 0.5%Karl Fischer TitrationWater quenches the organometallic reagents used in subsequent 2'-C-alkylation steps.

Self-Validating Check: When analyzing the


H NMR spectrum, the absence of a downfield shift for the C2 proton confirms that no acyl migration has occurred, validating the integrity of the 3,5-di-O-benzyl protection pattern.

Supplier Landscape and Sourcing Strategy

Procuring this intermediate requires balancing scale, regulatory compliance (cGMP), and cost. The table below outlines key suppliers based on current market data.

Table 2: Key Supplier Capabilities

SupplierCatalog / CASGradeKey Capabilities & Logistics
BOC Sciences 80795-53-5cGMP / RUOCapable of kg to MT scale production. Facilities feature cleanrooms (Class 100 to 100,000) and OEL < 1 μg/m³ for high-potency API handling[].
BLD Pharm 55775-39-8RUOFocuses on discovery-scale synthesis. Offers cold-chain transportation (2-8°C) to maintain compound stability during transit[3].
BenchChem CustomRUOSpecializes in high-purity protected sugar derivatives and synthons for complex, branched ribonucleoside development[4].

Experimental Protocol: Synthesis of 2'-C-Branched Nucleosides

The following step-by-step methodology details the conversion of Methyl 3,5-di-O-benzyl-α-D-ribofuranoside into a 2'-C-β-alkoxymethyluridine, adapted from the foundational work by the Piccirilli laboratory[2][5].

Phase 1: Oxidation and Stereoselective Alkylation
  • Oxidation: Dissolve the starting material in anhydrous dichloromethane (DCM). Treat with Dess-Martin periodinane (1.5 eq) at room temperature for 2 hours to yield the 2-ketosugar.

    • Causality: Dess-Martin oxidation is mild and prevents the over-oxidation or epimerization that can occur with Swern conditions.

  • Alkylation: Cool the solution of the 2-ketosugar in anhydrous THF to -78°C. Dropwise, add the desired Grignard reagent (e.g., methoxymethylmagnesium chloride) in the presence of CeCl

    
    .
    
    • Causality: The addition of CeCl

      
       suppresses unwanted enolization of the ketone. The bulky 3,5-benzyl groups block the α-face, forcing the nucleophile to attack from the β-face, establishing the critical 2'-C-β stereocenter[2].
      
Phase 2: Vorbrüggen Glycosylation (Self-Validating Workflow)
  • Donor Activation: Convert the 1-O-methyl ether to a 1-O-acetate using acetic anhydride and a catalytic amount of sulfuric acid to create the active glycosyl donor.

  • Silylation of Nucleobase: Reflux uracil in hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate until the solution turns clear (approx. 4 hours). Concentrate under vacuum to yield persilylated uracil.

    • Causality: Persilylation increases the lipophilicity and solubility of the nucleobase in organic solvents while enhancing its nucleophilicity.

  • Coupling: Dissolve the glycosyl donor and persilylated uracil in anhydrous 1,2-dichloroethane (DCE). Cool to 0°C. Dropwise, add SnCl

    
     (1.2 eq) as a Lewis acid.
    
  • Self-Validation & Quench: Monitor the reaction via TLC (Hexane/Ethyl Acetate 7:3). The disappearance of the starting sugar and the appearance of a strong UV-active spot (due to the nucleobase) at a lower R

    
     indicates successful coupling. Quench immediately with saturated aqueous NaHCO
    
    
    
    to neutralize the Lewis acid and prevent thermodynamic anomerization.
  • Deprotection: Remove the benzyl groups via palladium-catalyzed hydrogenolysis (H

    
    , Pd/C) to yield the final biologically active nucleoside analogue.
    

Workflow Visualization

The following diagram maps the logical progression from a basic carbohydrate to an advanced antiviral precursor, highlighting the critical role of the 3,5-di-O-benzyl intermediate.

G A D-Ribose (Starting Material) B 1. Methanolysis (HCl) 2. Selective Benzylation A->B C Methyl 3,5-di-O-benzyl- α-D-ribofuranoside (Key Synthon) B->C D 1. Oxidation to 2-Ketone 2. Stereoselective Alkylation C->D E Vorbrüggen Glycosylation (Lewis Acid + Silylated Base) D->E F 2'-C-Branched Nucleoside (Antiviral Precursor) E->F

Synthetic workflow of 2'-C-branched nucleosides from D-ribose via the 3,5-di-O-benzyl synthon.

References

  • Li, N.-S., Lu, J., & Piccirilli, J. A. (2007). Efficient Synthesis of Methyl 3,5-Di-O-benzyl-α-D-ribofuranoside and Application to the Synthesis of 2'-C-β-Alkoxymethyluridines. Organic Letters, 9(16), 3009–3012. Retrieved March 10, 2026, from[Link]

Sources

Foundational

Engineering Biologically Active Nucleoside Analogs: A Comprehensive Guide to Ribose-Derived Synthesis

Nucleoside analogs form the cornerstone of modern antiviral and antineoplastic pharmacopeia. As a Senior Application Scientist, I approach the synthesis of these molecules not merely as a series of chemical transformatio...

Author: BenchChem Technical Support Team. Date: March 2026

Nucleoside analogs form the cornerstone of modern antiviral and antineoplastic pharmacopeia. As a Senior Application Scientist, I approach the synthesis of these molecules not merely as a series of chemical transformations, but as a highly orchestrated manipulation of stereocenters and electronic states. Starting from D-ribose, the architectural challenge lies in the stereoselective construction of the glycosidic bond (N- or C-linked) and the strategic functionalization of the furanose ring. This whitepaper deconstructs the mechanistic causality behind state-of-the-art synthetic workflows, providing actionable, self-validating protocols for drug development professionals.

Mechanistic Rationale: The D-Ribose Scaffold

D-ribose provides a dense array of stereocenters that dictate the three-dimensional conformation of the resulting nucleoside, directly impacting its binding affinity to viral or cellular polymerases. The primary synthetic hurdle is achieving high


-stereoselectivity at the anomeric C1' position.

The Causality of Protecting Groups: In nucleoside chemistry, we do not use protecting groups merely to prevent side reactions; we deploy them as active stereodirecting elements. For instance, an acyl protecting group (e.g., benzoyl or acetyl) at the C2' position is non-negotiable for standard N-glycosylation. During activation, this ester carbonyl participates in stabilizing the transient oxocarbenium ion via a cyclic acyloxonium intermediate. This steric shielding of the


-face forces the incoming nucleobase to attack exclusively from the 

-face, ensuring the natural stereochemistry as outlined in the 1[1]. Conversely, if an

-nucleoside is desired, non-participating groups (like benzyl ethers) must be utilized.

Strategic Synthetic Workflows

The Vorbrüggen Glycosylation (N-Nucleosides)

The Vorbrüggen glycosylation remains the most robust and widely adopted method for N-nucleoside synthesis, heavily utilized in the production of FDA-approved therapeutics2[2]. It relies on the Lewis acid-mediated coupling of a silylated nucleobase with a fully acylated ribofuranose.

  • Causality of Silylation: Silylation (typically with HMDS) serves a dual purpose. It solubilizes the highly polar nucleobase in organic solvents (like DCE or acetonitrile) and activates it by increasing the nucleophilicity of the nitrogen atom (N1 for pyrimidines, N9 for purines).

  • Causality of the Lewis Acid: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is preferred over older catalysts like SnCl

    
     because it generates a highly reactive, homogeneous catalytic cycle. The triflate anion is a non-coordinating counterion that does not aggressively compete with the nucleobase for the oxocarbenium intermediate.
    
C-Glycosylation Strategies (e.g., Remdesivir Core GS-441524)

Unlike N-nucleosides, C-nucleosides feature a carbon-carbon glycosidic bond, rendering them highly resistant to enzymatic cleavage by cellular phosphorylases. The synthesis of Remdesivir's core (GS-441524) exemplifies the complexity of this approach3[3].

  • Causality of the Organolithium Addition: The coupling involves the addition of a lithiated pyrrolotriazine base to a protected D-ribono-1,4-lactone. Because the lactone lacks a leaving group at C1', the initial addition yields a hemiketal. Subsequent Lewis acid-mediated cyanation (using TMSCN) replaces the anomeric hydroxyl group. The stereoselectivity here is driven by the thermodynamic stability of the

    
    -cyano anomer and the steric bulk of the protecting groups on the ribose ring 4[4].
    

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify mechanistic success before proceeding to subsequent steps.

Protocol 1: Stereoselective Vorbrüggen Synthesis of a -Pyrimidine Nucleoside

Objective: Coupling of 1-O-acetyl-2,3,5-tri-O-benzoyl-


-D-ribofuranose with Uracil.
  • Silylation: Suspend Uracil (10.0 mmol) in hexamethyldisilazane (HMDS, 15 mL) with a catalytic amount of (NH

    
    )
    
    
    
    SO
    
    
    (0.1 mmol). Reflux at 120°C under an Argon atmosphere.
    • Validation Checkpoint: The opaque suspension will transition to a completely transparent solution within 1-2 hours, confirming exhaustive silylation to 2,4-bis(trimethylsilyloxy)pyrimidine.

  • Concentration: Evaporate excess HMDS under reduced pressure to yield a viscous oil. Crucial: Do not expose to ambient moisture to prevent rapid hydrolysis back to insoluble uracil.

  • Coupling: Dissolve the silylated base and 1-O-acetyl-2,3,5-tri-O-benzoyl-

    
    -D-ribofuranose (9.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 40 mL). Cool the system to 0°C.
    
  • Activation: Add TMSOTf (12.0 mmol) dropwise. Stir at 0°C for 30 minutes, then warm to room temperature for 2 hours.

    • Validation Checkpoint: Quench a 50

      
      L aliquot in saturated NaHCO
      
      
      
      , extract with EtOAc, and run TLC (Hexane:EtOAc 1:1). The complete disappearance of the sugar donor (R
      
      
      ~0.6) and appearance of a UV-active product spot (R
      
      
      ~0.3) indicates reaction completion.
  • Workup & Isolation: Quench the bulk reaction with ice-cold saturated aqueous NaHCO

    
     (50 mL). Extract with dichloromethane (3 x 50 mL). Dry over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate.
  • Analytical Validation: Purify via flash chromatography. Run

    
    H-NMR (CDCl
    
    
    
    ). The anomeric proton (H1') should appear as a doublet around 6.0-6.2 ppm. A small coupling constant (
    
    
    < 2.0 Hz) confirms the
    
    
    -configuration, as the dihedral angle between H1' and H2' in the
    
    
    -anomer is roughly 90°, leading to near-zero coupling per the Karplus equation.
Protocol 2: C-Glycosylation for Remdesivir Intermediate (GS-441524 Core)

Objective: Coupling of a bromopyrrolotriazine base with 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone.

  • Lithiation: Dissolve the brominated nucleobase (10.0 mmol) in anhydrous THF (50 mL). Cool to -78°C. Add n-BuLi (10.5 mmol, 2.5 M in hexanes) dropwise. Stir for 30 minutes to ensure complete halogen-metal exchange.

  • Addition: Add a solution of 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone (9.0 mmol) in THF (20 mL) dropwise to the lithiated base at -78°C. Stir for 1 hour.

  • Quenching: Quench with 10% aqueous NH

    
    Cl at -78°C, then warm to room temperature. Extract with EtOAc, dry, and concentrate to yield the hemiketal intermediate.
    
    • Validation Checkpoint: LC-MS must show the mass of the adduct [M+H]

      
       without the characteristic M/M+2 bromine isotope pattern, confirming successful lithium-halogen exchange and addition.
      
  • Cyanation: Dissolve the hemiketal in DCM, cool to -78°C. Add TMSCN (3.0 equiv), followed by TMSOTf (3.0 equiv). The Lewis acid promotes the departure of the C1' hydroxyl, forming an oxocarbenium ion which is stereoselectively trapped by the cyanide ion to yield the

    
    -cyano C-nucleoside.
    

Quantitative Data Summaries

Table 1: Comparison of Glycosylation Methodologies from D-Ribose Derivatives

MethodologyTarget BondCatalyst / ReagentTypical Yield (%)Stereoselectivity (

)
Key Application
Vorbrüggen Glycosylation N-GlycosidicTMSOTf or SnCl

75 - 95%> 1:99 (highly

)
Standard Pyrimidine/Purine Nucleosides[2]
Direct Mitsunobu Coupling N-GlycosidicDIAD, PPh

40 - 60%Exclusive

Unprotected Ribose Synthesis[5]
Organolithium Addition C-Glycosidicn-BuLi, then TMSCN40 - 68%~ 1:9 (favors

)
Remdesivir Core (GS-441524)[4]
Thio-sugar Substitution S-GlycosidicAcidic Thiirane Opening50 - 65%Variable4'-Thionucleosides[6]

(Data synthesized from5[5] and6[6])

Process Visualizations

Vorbruggen A Silylated Nucleobase D Oxocarbenium Ion (C2' Neighboring Group) A->D Nucleophilic Attack B Acylated D-Ribose B->D Activation C Lewis Acid (TMSOTf) C->D E β-Nucleoside Analog D->E Stereoselective Collapse

Fig 1: Vorbrüggen glycosylation workflow highlighting the oxocarbenium intermediate.

DecisionTree Start D-Ribose Starting Material Path1 N-Nucleoside Target (e.g., Cytarabine) Start->Path1 Path2 C-Nucleoside Target (e.g., Remdesivir) Start->Path2 Step1A Protecting Group Strategy: Acyl (Benzoyl/Acetyl) Path1->Step1A Step1B Protecting Group Strategy: Benzyl/Acetonide Path2->Step1B Step2A Vorbrüggen Glycosylation (TMSOTf) Step1A->Step2A Step2B Organolithium Addition + Cyanation Step1B->Step2B

Fig 2: Decision tree for selecting synthetic pathways based on the target glycosidic bond type.

References

  • Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose Source: ACS Publications URL:[Link]

  • Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances Source: ACS Omega / NIH URL:[Link]

  • Nucleoside analogues: N-glycosylation methodologies, synthesis of antiviral and antitumor drugs and potential against drug-resistant bacteria and Alzheimer's disease Source: PubMed / Elsevier URL:[Link]

  • Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon Source: NIH / PMC URL:[Link]

  • Synthesis of Antiviral Nucleoside Analogue Remdesivir Source: Organic Chemistry Portal URL:[Link]

  • Review of α-nucleosides: from discovery, synthesis to properties and potential applications Source: NIH / RSC Advances URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Regioselective Synthesis of Methyl 3,5-di-O-benzyl-α-D-ribofuranoside

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Advanced synthetic methodology, mechanistic causality, and self-validating experimental protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Advanced synthetic methodology, mechanistic causality, and self-validating experimental protocols.

Introduction & Mechanistic Causality

Methyl 3,5-di-O-benzyl-α-D-ribofuranoside is a highly versatile and extensively utilized synthon in the construction of 2'-C-branched ribonucleosides, which are critical precursors for antiviral and anticancer nucleotide prodrugs[1].

As a Senior Application Scientist, I have structured this protocol to bypass the traditional, labor-intensive protection-deprotection cycles (e.g., utilizing transient 2,3-O-isopropylidene intermediates). Instead, this guide leverages direct regioselective benzylation to achieve 72–82% yields directly from methyl α-D-ribofuranoside[2].

The Causality of Regioselectivity: The success of this one-pot dialkylation relies entirely on exploiting the inherent steric and electronic environment of the α-D-ribofuranoside ring.

  • Steric Shielding: The α-configuration of the anomeric methoxy group (C1) provides significant steric hindrance to the adjacent C2-hydroxyl group.

  • Nucleophilic Hierarchy: The primary C5-hydroxyl is inherently the most accessible and nucleophilic, followed by the C3-hydroxyl.

  • Controlled Stoichiometry: By strictly limiting the strong, non-nucleophilic base (NaH) and the bulky electrophile (benzyl bromide) to 2.1 molar equivalents, the C5-OH and C3-OH are selectively deprotonated and alkylated. The steric bulk of the benzyl bromide prevents it from attacking the shielded C2-OH, leaving it free for downstream functionalization (such as oxidation to a 2-ketone for 2'-C branching)[1].

Experimental Workflow

The following diagram illustrates the critical path of the regioselective benzylation workflow.

SynthesisWorkflow Start Methyl α-D-ribofuranoside (Starting Material) Step1 Deprotonation Add NaH (2.1 eq) in DMF at 0 °C Start->Step1 Step2 Regioselective Alkylation Add Benzyl Bromide (2.1 eq) dropwise Step1->Step2 Alkoxide Formation Step3 Reaction Progression Stir at RT for 4-6 hours Step2->Step3 SN2 Substitution Step4 Quench & Extraction Quench with NH4Cl (aq), Extract with EtOAc Step3->Step4 TLC Monitoring Step5 Purification Silica Gel Column Chromatography Step4->Step5 Product Methyl 3,5-di-O-benzyl-α-D-ribofuranoside (Target Synthon, 72-82% Yield) Step5->Product Pure Compound

Figure 1: Workflow for the regioselective synthesis of Methyl 3,5-di-O-benzyl-α-D-ribofuranoside.

Quantitative Data & Stoichiometry

To guarantee the self-validating nature of this protocol, precise stoichiometric control is mandatory. Over-addition of reagents will force the reaction toward the unwanted 2,3,5-tri-O-benzyl byproduct.

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
Methyl α-D-ribofuranoside 164.161.001.64 gStarting Material
Sodium Hydride (60% in oil)24.002.100.84 gBase
Benzyl Bromide 171.042.102.50 mL (3.59 g)Alkylating Agent
Anhydrous DMF N/AN/A25.0 mLSolvent
Saturated NH₄Cl (aq) N/AN/A10.0 mLQuenching Agent

Step-by-Step Experimental Protocol

Phase 1: Preparation and Deprotonation
  • Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum.

  • Solvation: Dissolve Methyl α-D-ribofuranoside (1.64 g, 10.0 mmol) in anhydrous DMF (25.0 mL) under a continuous argon atmosphere.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Controlled Deprotonation: Carefully add Sodium Hydride (0.84 g of a 60% dispersion in mineral oil, 21.0 mmol) in small portions over 10 minutes.

    • Causality Check: Effervescence (H₂ gas evolution) will occur. Stir the suspension at 0 °C for 30 minutes to ensure complete formation of the C3/C5 dialkoxide intermediate before introducing the electrophile.

Phase 2: Regioselective Alkylation
  • Electrophile Addition: Add Benzyl Bromide (2.50 mL, 21.0 mmol) dropwise via syringe over 15 minutes. Maintaining the temperature near 0 °C during addition prevents exothermic runaway and preserves regioselectivity.

  • Progression: Remove the ice bath. Allow the reaction mixture to warm to room temperature (20–25 °C) and stir for 4 to 6 hours.

Phase 3: Quenching and Extraction
  • Quenching: Cool the mixture back to 0 °C. Carefully quench unreacted NaH by the dropwise addition of saturated aqueous NH₄Cl (10 mL).

  • Phase Separation: Dilute the quenched mixture with Ethyl Acetate (50 mL) and Deionized Water (50 mL). Transfer to a separatory funnel and isolate the organic layer.

  • Aqueous Extraction: Extract the remaining aqueous layer with additional Ethyl Acetate (2 × 30 mL).

  • Washing: Wash the combined organic layers with brine (3 × 40 mL) to effectively partition and remove residual DMF.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude residue.

Phase 4: Purification
  • Chromatography: Purify the crude syrup via flash column chromatography on silica gel. Elute using a gradient solvent system of Hexanes/Ethyl Acetate (10:1 transitioning to 4:1 v/v).

  • Isolation: Pool the fractions containing the pure product and evaporate the solvent to afford Methyl 3,5-di-O-benzyl-α-D-ribofuranoside as a colorless syrup (Expected yield: 72–82%, ~2.48–2.82 g)[2].

Trustworthiness & Self-Validating Analytical Gates

A robust protocol must validate itself at critical junctures. Do not proceed to downstream 2'-C branching until the following analytical gates are cleared:

  • In-Process TLC Monitoring:

    • Method: Hexanes/Ethyl Acetate (3:1 v/v), visualized by UV light (254 nm) and p-anisaldehyde stain.

    • Validation: The highly polar starting material (

      
       ~0.1) must be completely consumed. The target 3,5-di-O-benzyl product will appear as a distinct, strongly UV-active spot at 
      
      
      
      ~0.4. If a spot appears at
      
      
      ~0.7, it indicates the formation of the over-alkylated 2,3,5-tri-O-benzyl byproduct (usually caused by exceeding 2.1 eq of reagents).
  • Post-Purification ¹H NMR (CDCl₃) Validation:

    • Aromatic Integration: The spectrum must show exactly 10 aromatic protons (

      
       7.2–7.4 ppm), confirming di-benzylation.
      
    • C2-OH Retention: The presence of a broad singlet or doublet corresponding to the free C2-hydroxyl proton (exchangeable upon shaking with D₂O) is the ultimate proof that the steric shielding of the α-methoxy group successfully prevented alkylation at the C2 position.

References

  • Li, N.-S., Lu, J., & Piccirilli, J. A. (2007). Efficient synthesis of methyl 3,5-di-O-benzyl-alpha-D-ribofuranoside and application to the synthesis of 2'-C-beta-alkoxymethyluridines. Organic Letters, 9(16), 3009–3012. PubMed (NIH). URL:[Link]

Sources

Application

Application Notes and Protocols: Diastereoselective Grignard Addition to Methyl 3,5-di-O-benzyl-2-keto-ribofuranoside

Introduction The synthesis of C-branched nucleosides is a cornerstone of medicinal chemistry, yielding compounds with significant antiviral and anticancer properties. A pivotal reaction in this field is the nucleophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of C-branched nucleosides is a cornerstone of medicinal chemistry, yielding compounds with significant antiviral and anticancer properties. A pivotal reaction in this field is the nucleophilic addition of organometallic reagents to keto-sugars, which establishes a new carbon-carbon bond at a strategic position on the furanose ring. This guide provides a comprehensive overview and detailed protocols for the Grignard addition to methyl 3,5-di-O-benzyl-2-keto-ribofuranoside, a versatile intermediate for creating a diverse array of C-2' branched ribonucleoside analogues.

This document is intended for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of procedural steps to offer in-depth mechanistic insights, explain the rationale behind experimental choices, and provide a framework for troubleshooting and optimization.

Scientific Principles and Mechanistic Insights

The Grignard reaction is a classic and powerful tool for C-C bond formation, involving the nucleophilic attack of an organomagnesium halide on an electrophilic carbonyl carbon.[1] In the context of our target molecule, the 2-keto-ribofuranoside, the stereochemical outcome of this addition is of paramount importance, as it dictates the configuration of the newly formed tertiary alcohol and, consequently, the biological activity of the final nucleoside analogue.

Stereoselectivity: The Felkin-Ahn Model

The diastereoselectivity of the Grignard addition to the prochiral carbonyl at C-2 of the ribofuranoside ring can be rationalized using the Felkin-Anh model.[2][3] This model predicts the preferred trajectory of the incoming nucleophile by considering the steric and electronic effects of the substituents on the adjacent chiral center (C-3).

The model posits that the largest group on the adjacent chiral carbon will orient itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. In our substrate, the substituents at C-3 are a hydrogen, the C-4 carbon of the furanose ring, and a benzyloxy group (-OBn). The benzyloxy group, being the most sterically demanding, will dictate the preferred conformation for the nucleophilic attack.

The Grignard reagent will then approach the carbonyl carbon from the less hindered face, which, according to the Felkin-Anh model, is opposite to the largest group. This leads to a predictable diastereomeric outcome.

The Influence of the Anomeric Methoxy Group

The anomeric methoxy group at C-1 also exerts a significant stereoelectronic influence, primarily through the anomeric effect.[4] This effect describes the tendency of an electronegative substituent at the anomeric carbon of a pyranose or furanose ring to adopt an axial orientation. While our substrate is a furanoside, the underlying principles of orbital overlap and dipole minimization are still relevant. The orientation of the C1-OCH3 bond can influence the overall conformation of the furanose ring, thereby affecting the accessibility of the two faces of the C-2 carbonyl to the incoming Grignard reagent. The interplay between the Felkin-Anh model at C-3 and the stereoelectronic effects at C-1 will ultimately determine the major diastereomer formed.

Experimental Protocols

This section provides detailed protocols for the synthesis of the starting material and the subsequent Grignard addition.

Part 1: Synthesis of the Starting Material: Methyl 3,5-di-O-benzyl-2-keto-ribofuranoside

The synthesis of the 2-keto-ribofuranoside starting material is a crucial first step. A common route involves the oxidation of the corresponding C-2 alcohol.

Materials:

  • Methyl 3,5-di-O-benzyl-α-D-ribofuranoside

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Protocol:

  • Dissolve methyl 3,5-di-O-benzyl-α-D-ribofuranoside (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Stir vigorously for 15-20 minutes until the two phases become clear.

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure methyl 3,5-di-O-benzyl-2-keto-ribofuranoside.

Part 2: Grignard Addition to Methyl 3,5-di-O-benzyl-2-keto-ribofuranoside

This protocol outlines a general procedure for the addition of a Grignard reagent (e.g., methylmagnesium bromide or phenylmagnesium bromide) to the 2-keto-ribofuranoside. Crucially, all glassware must be oven- or flame-dried, and all reagents and solvents must be strictly anhydrous. [5]

Materials:

  • Methyl 3,5-di-O-benzyl-2-keto-ribofuranoside

  • Grignard reagent (e.g., methylmagnesium bromide, 3.0 M in diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Protocol:

  • Dissolve methyl 3,5-di-O-benzyl-2-keto-ribofuranoside (1.0 eq) in anhydrous diethyl ether or THF in a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (1.5 - 2.0 eq) dropwise to the stirred solution via a syringe.

  • Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Add water and diethyl ether, and transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired C-2 branched tertiary alcohol.

Data Presentation

Table 1: Reagent Quantities and Theoretical Yield for Grignard Addition

Reagent/ProductMolecular Weight ( g/mol )Moles (mmol)Quantity
Methyl 3,5-di-O-benzyl-2-keto-ribofuranoside358.411.0358 mg
Methylmagnesium bromide (3.0 M in Et₂O)-1.50.5 mL
2-C-Methyl-methyl 3,5-di-O-benzyl-ribofuranoside (Product)374.45-Theoretical Yield: 374 mg

Visualization of Key Processes

Reaction Mechanism

Grignard_Mechanism cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product Ketone Methyl 3,5-di-O-benzyl- 2-keto-ribofuranoside Attack Nucleophilic Attack Ketone->Attack Grignard R-MgX (Grignard Reagent) Grignard->Attack Intermediate Tetrahedral Alkoxide Intermediate Attack->Intermediate Forms new C-C bond Protonation Protonation (e.g., NH4Cl(aq)) Intermediate->Protonation Product Tertiary Alcohol (C-2 Branched Ribofuranoside) Protonation->Product

Caption: Mechanism of Grignard addition to the 2-keto-ribofuranoside.

Experimental Workflow

Experimental_Workflow Start Dissolve Ketone in Anhydrous Solvent Cool Cool to -78 °C Start->Cool Add_Grignard Slowly Add Grignard Reagent Cool->Add_Grignard React Stir at -78 °C (Monitor by TLC) Add_Grignard->React Quench Quench with sat. NH4Cl(aq) at -78 °C React->Quench Warm Warm to Room Temp. Quench->Warm Extract Work-up & Extraction Warm->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: Step-by-step experimental workflow for the Grignard addition.

Characterization of Products

The successful synthesis of the C-2 branched ribofuranoside should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The appearance of a new signal in the ¹H NMR spectrum corresponding to the added alkyl or aryl group, and the disappearance of the ketone carbonyl signal in the ¹³C NMR spectrum (typically >200 ppm) with the appearance of a new quaternary carbon signal (around 70-80 ppm) are key indicators of a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.

Troubleshooting and Field-Proven Insights

  • Low or No Yield: The most common reason for failure in a Grignard reaction is the presence of moisture or other protic sources. Ensure all glassware is rigorously dried and solvents are anhydrous. The magnesium turnings for the preparation of the Grignard reagent should be fresh and activated if necessary.

  • Formation of Side Products: A common side reaction is the enolization of the ketone starting material by the Grignard reagent, which acts as a strong base. Performing the reaction at low temperatures (-78 °C) minimizes this side reaction.

  • Diastereoselectivity: The ratio of diastereomers can be influenced by the specific Grignard reagent used, the solvent, and the temperature. For some substrates, the use of a Lewis acid, such as cerium(III) chloride (Luche conditions), can improve the yield and selectivity of the addition.

Conclusion

The Grignard addition to methyl 3,5-di-O-benzyl-2-keto-ribofuranoside is a robust and highly valuable method for the synthesis of C-2' branched ribonucleosides. A thorough understanding of the underlying stereochemical principles, coupled with meticulous experimental technique, is crucial for success. The protocols and insights provided in this guide serve as a comprehensive resource for researchers aiming to utilize this powerful reaction in the development of novel therapeutic agents.

References

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  • Anh, N. T. Stereochemistry of the nucleophilic addition to a carbonyl group. Topics in Current Chemistry1980, 88, 145-162.
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  • Monasterolo, C. et al. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science2022, 13 (20), 5843-5850.
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  • "Lecture 5 Diastereoselective Addition into Carbonyl Compounds Containing α-Stereogenic Centres." University of Birmingham. [Online]. Available: [Link]

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  • Choi, Y. et al. Efficient Synthesis of Methyl 3,5-Di-O-benzyl-α-d-ribofuranoside and Application to the Synthesis of 2'-C-β-Alkoxymethyluridines. Organic Letters2007, 9 (16), 3009–3012.
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Method

Glycosylation reactions using Methyl 3,5-di-O-benzyl-a-D-ribofuranoside

An In-Depth Guide to Glycosylation Reactions Using Methyl 3,5-di-O-benzyl-α-D-ribofuranoside Authored by: A Senior Application Scientist Introduction: The Central Role of Ribofuranosides in Modern Glycochemistry Ribofura...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Glycosylation Reactions Using Methyl 3,5-di-O-benzyl-α-D-ribofuranoside

Authored by: A Senior Application Scientist

Introduction: The Central Role of Ribofuranosides in Modern Glycochemistry

Ribofuranose, a core component of RNA, forms the structural backbone of life's genetic messenger. In synthetic chemistry, particularly in drug development and glycobiology, ribofuranosides are indispensable building blocks for the synthesis of nucleoside analogues, antiviral agents, and complex glycoconjugates. The precise, stereocontrolled formation of glycosidic bonds is the cornerstone of this field.[1] Among the plethora of available synthons, Methyl 3,5-di-O-benzyl-α-D-ribofuranoside stands out as a versatile and strategically protected precursor. Its utility stems from the robust nature of the benzyl protecting groups and the specific stereochemistry of the anomeric methyl group, which together influence the reactivity and outcome of glycosylation reactions.

This guide provides a comprehensive overview of the principles and protocols for utilizing Methyl 3,5-di-O-benzyl-α-D-ribofuranoside in glycosylation reactions. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols for key transformations, and offer insights into data interpretation and troubleshooting.

Pillar 1: The Strategic Importance of the 3,5-di-O-benzyl Protecting Groups

The choice of protecting groups in carbohydrate chemistry is paramount, as it dictates reactivity, stereochemical outcomes, and the overall synthetic strategy.[2][3][4] The benzyl (Bn) ethers at the C3 and C5 positions of the ribofuranoside ring are not merely placeholders; they are active participants in directing the chemistry.

  • Exceptional Stability : Benzyl ethers are renowned for their stability across a wide range of reaction conditions, including acidic and basic environments, making them "permanent" or "robust" protecting groups suitable for multi-step syntheses.[2]

  • The "Arming" Effect : Unlike electron-withdrawing acyl groups (e.g., acetyl, benzoyl) which "disarm" a glycosyl donor by reducing the electron density at the anomeric center, electron-donating benzyl ethers are considered "arming" groups.[2][5] They enhance the reactivity of the glycosyl donor, facilitating the departure of the anomeric leaving group. This increased reactivity is crucial for coupling with less nucleophilic acceptors.

  • No Neighboring Group Participation from C3 : The benzyl ether at C3 is a non-participating group. This is mechanistically significant because it prevents the formation of a cyclic acyloxonium ion intermediate that would otherwise direct the incoming nucleophile to form a 1,2-trans product. The absence of participation at C2 (a free hydroxyl) and C3 in this molecule opens pathways to both 1,2-cis and 1,2-trans glycosides, depending on reaction conditions.[6][7]

  • Debenzylation : The benzyl groups can be reliably removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂, Pd/C), a method that is orthogonal to many other protecting groups, allowing for selective deprotection at the final stages of a synthesis.

Pillar 2: The Glycosylation Pathway: From Methyl Glycoside to Activated Donor

The starting material, a methyl glycoside, is relatively stable and must first be converted into a more reactive glycosyl donor with a good anomeric leaving group. This activation is the first key step in any glycosylation reaction.[1] A common and effective strategy involves converting the methyl glycoside into a thioglycoside, which is stable for purification and storage but can be readily activated by a thiophilic promoter when needed.[8][9]

General Reaction Mechanism

Glycosylation reactions proceed on a spectrum between a bimolecular (SN2) and a unimolecular (SN1) mechanism.[6]

  • Activation : A promoter (e.g., a Lewis acid or thiophilic reagent) activates the leaving group at the anomeric center.[1]

  • Intermediate Formation : This leads to the formation of a highly reactive electrophilic intermediate, which can range from a contact ion pair to a solvent-separated ion pair or a covalent glycosyl triflate. The oxocarbenium ion is a key species in this process.[6][10]

  • Nucleophilic Attack : The glycosyl acceptor (an alcohol for O-glycosides or a nitrogen-containing molecule for N-glycosides) attacks the electrophilic anomeric carbon.

  • Product Formation : The attack can occur from two faces, leading to either an α- or β-glycosidic linkage. The stereochemical outcome is a delicate interplay of the donor, acceptor, solvent, temperature, and promoter system.[6]

Glycosylation Mechanism Start Methyl 3,5-di-O-benzyl-α-D-ribofuranoside Donor Activated Glycosyl Donor (e.g., Thioglycoside) Start->Donor Conversion Intermediate Oxocarbenium Ion Intermediate Donor->Intermediate Activation Promoter Promoter (e.g., NIS/TfOH) Promoter->Intermediate Product Glycosylated Product (α/β mixture) Intermediate->Product Acceptor Glycosyl Acceptor (R-OH or R-NH2) Acceptor->Intermediate Attack

Caption: General workflow for glycosylation.

Application & Protocols

Here we provide detailed protocols for the conversion of Methyl 3,5-di-O-benzyl-α-D-ribofuranoside into a versatile thioglycoside donor and its subsequent use in N- and O-glycosylation reactions.

Protocol 1: Synthesis of a Phenylthioglycoside Donor

This protocol converts the starting methyl ribofuranoside into a more versatile phenyl 1-thio-β-D-ribofuranoside donor. The reaction proceeds via an oxocarbenium ion intermediate, and the β-anomer is typically favored thermodynamically.

Materials and Reagents:

  • Methyl 3,5-di-O-benzyl-α-D-ribofuranoside

  • Thiophenol (PhSH)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous Dichloromethane (DCM)

  • Molecular Sieves (4Å, activated)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (EtOAc) for elution

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add Methyl 3,5-di-O-benzyl-α-D-ribofuranoside (1.0 eq) and activated 4Å molecular sieves in anhydrous DCM.

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Add thiophenol (1.5 eq) to the mixture.

  • Slowly add boron trifluoride etherate (1.5 eq) dropwise via syringe.

  • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Filter the mixture through a pad of Celite to remove the molecular sieves, washing with DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification and Characterization:

  • Purify the resulting crude oil by flash column chromatography on silica gel using a hexanes/EtOAc gradient to afford the phenyl 2-hydroxy-3,5-di-O-benzyl-1-thio-β-D-ribofuranoside as a clear oil.

  • Characterize the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The anomeric proton (H-1) for the β-thioglycoside will typically appear as a singlet around δ 5.5-5.7 ppm.

Protocol 2: N-Glycosylation for Nucleoside Synthesis (Vorbrüggen Glycosylation)

This protocol describes the synthesis of a uridine derivative using the prepared thioglycoside donor and a silylated nucleobase.[11][12]

Materials and Reagents:

  • Phenyl 2-hydroxy-3,5-di-O-benzyl-1-thio-β-D-ribofuranoside (from Protocol 1)

  • Uracil

  • Hexamethyldisilazane (HMDS)

  • Ammonium sulfate ((NH₄)₂SO₄)

  • N-Iodosuccinimide (NIS)

  • Trifluoromethanesulfonic acid (TfOH) or TMSOTf

  • Anhydrous Acetonitrile (MeCN) or DCM

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Step-by-Step Procedure:

  • Silylation of Uracil: In a flame-dried flask, suspend uracil (2.0 eq) in HMDS. Add a catalytic amount of ammonium sulfate and reflux the mixture until the solution becomes clear (typically 4-6 hours). Remove excess HMDS under vacuum to obtain persilylated uracil, which should be used immediately.

  • Glycosylation Reaction: a. To a flame-dried flask under argon, add the thioglycoside donor (1.0 eq), the freshly prepared silylated uracil (1.5 eq), and activated 4Å molecular sieves in anhydrous MeCN. b. Cool the mixture to -40 °C. c. In a separate flask, pre-mix NIS (1.2 eq) and a catalytic amount of TfOH (0.1 eq) in anhydrous MeCN at -40 °C. d. Add the NIS/TfOH solution dropwise to the main reaction mixture. e. Stir the reaction at -40 °C, allowing it to slowly warm to 0 °C over several hours. Monitor by TLC.

  • Work-up: a. Quench the reaction with saturated aqueous Na₂S₂O₃. b. Dilute with DCM and wash with saturated aqueous NaHCO₃ and brine. c. Dry the organic layer over MgSO₄, filter, and concentrate.

Purification and Characterization:

  • Purify the crude product via flash column chromatography (Hexanes/EtOAc) to yield the protected uridine nucleoside.

  • Confirm the β-configuration via ¹H NMR spectroscopy by observing the coupling constant between H-1' and H-2' (typically J₁,₂ ≈ 2-4 Hz for β-ribonucleosides).

Protocol 3: O-Glycosylation with a Carbohydrate Acceptor

This protocol details the coupling of the thioglycoside donor with a common glycosyl acceptor, methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside, which has a free hydroxyl at C6.

Materials and Reagents:

  • Phenyl 2-hydroxy-3,5-di-O-benzyl-1-thio-β-D-ribofuranoside (from Protocol 1)

  • Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside (Acceptor)

  • N-Iodosuccinimide (NIS)

  • Trifluoromethanesulfonic acid (TfOH)

  • Anhydrous Dichloromethane (DCM)

  • Molecular Sieves (4Å, activated)

Step-by-Step Procedure:

  • To a flame-dried flask under argon, add the thioglycoside donor (1.2 eq), the glucopyranoside acceptor (1.0 eq), and activated 4Å molecular sieves in anhydrous DCM.

  • Stir the mixture at room temperature for 30 minutes, then cool to -60 °C.

  • Add NIS (1.5 eq) to the reaction mixture.

  • Slowly add a solution of TfOH (0.2 eq) in DCM dropwise. The reaction mixture will typically turn dark.

  • Stir the reaction at -60 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction by adding triethylamine (Et₃N), followed by saturated aqueous Na₂S₂O₃.

  • Filter the mixture through Celite, wash the organic layer with brine, dry over MgSO₄, and concentrate.

Purification and Characterization:

  • Purify the crude residue by flash column chromatography (Hexanes/EtOAc) to isolate the desired disaccharide.

  • Characterization by NMR is critical to determine the stereochemistry of the newly formed glycosidic linkage.

Experimental Workflow Overall Experimental Workflow cluster_0 Step 1: Donor Synthesis cluster_1 Step 2: Glycosylation cluster_2 Step 3: Analysis Start Methyl 3,5-di-O-benzyl-α-D-ribofuranoside Reagent1 + Thiophenol + BF3·OEt2 Donor Phenylthio-ribofuranoside (Glycosyl Donor) Reagent1->Donor Promoter Activation (NIS/TfOH) Donor->Promoter Acceptor_N Silylated Nucleobase (Acceptor) Acceptor_N->Promoter N-Glycosylation Acceptor_O Protected Sugar (Acceptor) Acceptor_O->Promoter O-Glycosylation Product_N N-Glycoside (Protected Nucleoside) Promoter->Product_N Product_O O-Glycoside (Disaccharide) Promoter->Product_O Purification Work-up & Column Chromatography Product_N->Purification Product_O->Purification Characterization NMR, HRMS Purification->Characterization Final_Product Final Characterized Product Characterization->Final_Product

Caption: From starting material to final product.

Data Presentation: Expected Outcomes

The yield and stereoselectivity of glycosylation reactions are highly dependent on the specific substrates and conditions used. The following table summarizes typical outcomes based on literature precedents.

Glycosyl AcceptorPromoter SystemTemp. (°C)Typical Yield (%)Typical α:β Ratio
Silylated UracilNIS / TfOH-40 to 060 - 85%>1:15 (β selective)
Silylated AdenineTMSOTf / SnCl₄0 to RT50 - 70%>1:10 (β selective)
Primary Alcohol (e.g., Glc-6-OH)NIS / TfOH-60 to -4065 - 80%1:1 to 1:5
Secondary Alcohol (e.g., Glc-4-OH)DMTST-20 to 040 - 60%1:1 to 1:3

Note: Ratios and yields are illustrative. Optimization is required for each specific substrate pair.

References

  • Streamline Purification of Glycosylated Proteins with Recombinant Prokaryotic Lectins. (2021, December 20). Technology Networks. Available at: [Link]

  • Demchenko, A. V., et al. (2022). Activation of Thioglycosides with Copper(II) Bromide. Molecules. Available at: [Link]

  • Codée, J. D. C., et al. (2007). A New, Powerful Glycosylation Method: Activation of Thioglycosides with Dimethyl Disulfide−Triflic Anhydride. Organic Letters. Available at: [Link]

  • Demchenko, A. V. (2013). Mechanism of Chemical Glycosylation: Focus on the Mode of Activation and Departure of Anomeric Leaving Groups. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Ye, X.-S., & Li, Z.-J. (2021). Sequential activation of thioglycosides enables one-pot glycosylation. Organic Chemistry Frontiers. Available at: [Link]

  • Demchenko, A. V., et al. (2022). Activation of thioglycosides under mild alkylation conditions. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Ye, X.-S., & Li, Z.-J. (2021). Sequential activation of thioglycosides enables one-pot glycosylation. Organic Chemistry Frontiers. Available at: [Link]

  • Jensen, H. H., & Bols, M. (2015). Mechanisms of Glycosylation Reactions Studied by Low-Temperature Nuclear Magnetic Resonance. Chemical Reviews. Available at: [Link]

  • Boons, G.-J., & Codée, J. D. C. (2023). Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews. Available at: [Link]

  • Mikhailov, S. N., et al. (2017). Synthesis of 2'-O-β-D-ribofuranosyl nucleosides. Acta Naturae. Available at: [Link]

  • Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Angewandte Chemie International Edition. Available at: [Link]

  • van Hengst, J. M. A., et al. (2023). Mapping the effect of configuration and protecting group pattern on glycosyl acceptor reactivity. Chemical Science. Available at: [Link]

  • Li, Y., et al. (2024). The impacts of benzoyl and benzyl groups on the non-covalent interactions and electronic properties of glycosyl acceptors. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Sabatino, D., & Hudson, R. H. E. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. Organic Letters. Available at: [Link]

  • Pathak, T. P. (2022). The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. Beilstein Journal of Organic Chemistry. Available at: [Link]

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  • Crich, D., et al. (2011). Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors. The Journal of Organic Chemistry. Available at: [Link]

  • Li, N.-S., Lu, J., & Piccirilli, J. A. (2007). Efficient synthesis of methyl 3,5-di-O-benzyl-alpha-D-ribofuranoside and application to the synthesis of 2'-C-beta-alkoxymethyluridines. Organic Letters. Available at: [Link]

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Application

Application Note: Regioselective Oxidation of Methyl 3,5-di-O-benzyl-α-D-ribofuranoside to the 2-Ketone Intermediate

Executive Summary & Strategic Context The synthesis of 2'-C-branched ribonucleosides is a fundamental process in the development of antiviral therapeutics, particularly for RNA-dependent RNA polymerase (RdRp) inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The synthesis of 2'-C-branched ribonucleosides is a fundamental process in the development of antiviral therapeutics, particularly for RNA-dependent RNA polymerase (RdRp) inhibitors targeting Hepatitis C Virus (HCV) and various emerging RNA viruses[1]. A critical, yield-defining juncture in this synthetic pathway is the regioselective oxidation of Methyl 3,5-di-O-benzyl-α-D-ribofuranoside to its corresponding 2-ketone, Methyl 3,5-di-O-benzyl-α-D-erythro-pentofuranos-2-ulose [2].

This application note provides a comprehensive, causality-driven guide to performing this oxidation. By comparing industry-standard methodologies and detailing self-validating protocols, this guide ensures high yield, prevents epimerization, and maintains the stereochemical integrity required for downstream nucleophilic additions.

Mechanistic Rationale & Experimental Design

The Role of 3,5-di-O-Benzyl Protection

The strategic use of benzyl ethers at the C3 and C5 positions is not merely for hydroxyl protection; it is a stereocontrol mechanism[3].

  • Regioselectivity: The bulky benzyl groups protect the primary (C5) and secondary (C3) hydroxyls, leaving only the C2-OH exposed for oxidation[2].

  • Stereoselectivity (Downstream): Once the 2-ketone is formed, the steric bulk of the α-oriented methoxy group at C1 and the bulky benzyl groups effectively shield the α-face of the furanose ring. When subjected to nucleophilic attack (e.g., via MeMgBr/TiCl₄), the nucleophile is forced to approach from the less hindered β-face, ensuring high stereoselectivity for the desired 2'-C-β-alkylated precursor[1].

Selecting the Oxidation Strategy

Oxidizing a secondary alcohol on a highly functionalized, acid-sensitive furanose ring requires mild conditions to prevent ring-opening, epimerization at C3, or over-oxidation.

  • Dess-Martin Periodinane (DMP): Operates under extremely mild conditions at room temperature. The hypervalent iodine mechanism avoids harsh bases, making it ideal for sensitive substrates prone to β-elimination.

  • Swern Oxidation: Utilizes oxalyl chloride and DMSO at -78 °C. While highly scalable and cost-effective for multi-gram synthesis, it requires strict cryogenic control to prevent the formation of methylthiomethyl (MTM) ether byproducts.

ReactionPathway SM Methyl 3,5-di-O-benzyl- α-D-ribofuranoside Ox Oxidation (DMP or Swern) SM->Ox Regioselective -2H Ketone Methyl 3,5-di-O-benzyl- α-D-erythro-pentofuranos-2-ulose Ox->Ketone C2-OH to C=O Grignard Stereoselective Alkylation (e.g., MeMgBr) Ketone->Grignard Nucleophilic Addition Product 2'-C-Branched Ribonucleoside Precursor Grignard->Product β-face attack

Pathway: Oxidation of protected ribofuranoside to 2-ketone and subsequent 2'-C-alkylation.

Comparative Methodology Data

To assist in selecting the appropriate oxidation method for your specific scale and purity requirements, the following table summarizes the quantitative data and operational parameters of three common oxidation strategies[2][4].

ParameterDess-Martin Periodinane (DMP)Swern OxidationTEMPO / NaOCl
Typical Yield 85% – 95%80% – 90%75% – 85%
Temperature 0 °C to Room Temp (20 °C)-78 °C to 0 °C0 °C
Reaction Time 1 – 2 hours2 – 3 hours3 – 4 hours
Scalability Best for < 10g (Reagent cost/safety)Excellent for > 10g scaleGood, but requires pH control
Primary Risk Acetic acid byproduct (needs buffer)Temperature spikes cause byproductsOver-oxidation / Epimerization

Detailed Experimental Protocols

Protocol A: Dess-Martin Periodinane (DMP) Oxidation (High-Purity Lab Scale)

Causality Note: DMP generates acetic acid as a byproduct during the oxidation cycle. Because furanosides are sensitive to acid-catalyzed anomerization or protecting group cleavage, sodium bicarbonate (NaHCO₃) is added as a heterogeneous buffer to protect the substrate.

  • Preparation: Dissolve Methyl 3,5-di-O-benzyl-α-D-ribofuranoside (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 10 mL/mmol) under an argon atmosphere.

  • Buffering: Add solid NaHCO₃ (3.0 eq) to the stirring solution.

  • Oxidation: Cool the mixture to 0 °C. Add Dess-Martin Periodinane (1.5 eq) portion-wise.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 1.5 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The ketone product will elute slightly faster (higher Rf) than the starting alcohol.

  • Quench & Workup: Pour the reaction mixture into a vigorously stirring 1:1 solution of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir for 30 minutes until the organic layer is clear. Causality: Na₂S₂O₃ reduces unreacted hypervalent iodine species to water-soluble iodinanes, preventing downstream contamination.

  • Extraction: Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Swern Oxidation (Scale-Up Friendly)

Causality Note: The Swern oxidation relies on the formation of a highly reactive alkoxysulfonium intermediate. Strict adherence to -78 °C is mandatory; warming above -60 °C before the addition of triethylamine will result in the collapse of the intermediate into a methylthiomethyl (MTM) ether byproduct.

  • Reagent Activation: To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C under argon, add a solution of anhydrous DMSO (3.0 eq) in DCM dropwise over 15 minutes. Stir for 30 minutes.

  • Substrate Addition: Dissolve the ribofuranoside (1.0 eq) in anhydrous DCM. Add this solution dropwise to the activated DMSO mixture at -78 °C over 30 minutes. Causality: Dropwise addition prevents exothermic localized warming. Stir for 1 hour at -78 °C.

  • Base Quench: Add anhydrous Triethylamine (Et₃N) (5.0 eq) dropwise. Stir for 15 minutes at -78 °C, then slowly remove the cooling bath and allow the reaction to warm to 0 °C over 45 minutes.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM, wash with water and brine, dry over MgSO₄, and concentrate.

SwernWorkflow Step1 1. Reagent Activation DMSO + Oxalyl Chloride at -78°C in DCM Step2 2. Substrate Addition Add Ribofuranoside Dropwise at -78°C Step1->Step2 30 min Step3 3. Base Quench Add Et3N at -78°C, warm to 0°C Step2->Step3 60 min Step4 4. Aqueous Workup NH4Cl quench, extract with DCM Step3->Step4 45 min

Step-by-step experimental workflow for the Swern oxidation of the ribofuranoside substrate.

Analytical Characterization (Self-Validating System)

Before proceeding to the highly sensitive Grignard addition[1], you must validate the completion and integrity of the 2-ketone intermediate. A successful oxidation is self-validating through the following analytical markers:

  • ¹H NMR (CDCl₃, 400 MHz): The most definitive proof of success is the complete disappearance of the C2-H multiplet (typically found around 4.0–4.2 ppm in the starting material) and the C2-OH proton. Furthermore, the anomeric proton (C1-H) will shift downfield and appear as a sharp singlet (approx. 4.8–5.0 ppm), as its scalar coupling to the C2 proton has been abolished.

  • Infrared (IR) Spectroscopy: Look for the appearance of a strong, sharp C=O stretching frequency at 1750–1765 cm⁻¹ . This specific wavenumber is highly characteristic of a strained five-membered ring ketone (cyclopentanone derivatives).

  • Mass Spectrometry (ESI-MS): The mass will reflect a loss of 2 atomic mass units (-2 Da) compared to the starting material, corresponding to the loss of two hydrogen atoms during the oxidation to the ketone[2].

References

  • Efficient Synthesis of Methyl 3,5-Di-O-benzyl-α-d-ribofuranoside and Application to the Synthesis of 2'-C-β-Alkoxymethyluridines. Organic Letters (ACS Publications), 2007.
  • Structure−Activity Relationship of Heterobase-Modified 2'-C-Methyl Ribonucleosides as Inhibitors of Hepatitis C Virus RNA Replication. Journal of Medicinal Chemistry (ACS Publications), 2004.
  • Methyl 3,5-di-O-benzyl-D-ribofuranoside. Benchchem.
  • Synthesis of 2‐Deoxy‐2‐Fluoro‐2‐C‐Methyl‐D‐Ribofuranoses. ResearchGate.

Sources

Method

Introduction of 2'-C-methyl group into ribofuranose scaffold

Application Note: Introduction of the 2'-C-Methyl Group into the Ribofuranose Scaffold for Antiviral Nucleoside Synthesis Introduction & Scientific Rationale The structural modification of the ribofuranose scaffold via t...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Introduction of the 2'-C-Methyl Group into the Ribofuranose Scaffold for Antiviral Nucleoside Synthesis

Introduction & Scientific Rationale

The structural modification of the ribofuranose scaffold via the introduction of a 2'-C-methyl group represents a watershed advancement in antiviral drug design. This specific modification is the pharmacokinetic cornerstone of several blockbuster antiviral therapies, most notably the Hepatitis C virus (HCV) drug Sofosbuvir[1][2].

Mechanistic Causality: The installation of a methyl group at the 2'-alpha (down) position restricts the ribose ring to a rigid C3'-endo (North) conformation. This conformational lock is critical: it mimics the natural RNA substrate geometry required for viral polymerase recognition, while simultaneously presenting a severe steric clash within the active site of the viral RNA-dependent RNA polymerase (RdRp, e.g., NS5B) upon incorporation. This steric block prevents the addition of subsequent nucleotides, resulting in obligate chain termination[2].

Strategic Pathways for 2'-C-Methylation

Synthesizing 2'-C-methyl ribonucleosides is notoriously challenging due to the dense stereochemical environment of the furanose ring. Two primary synthetic architectures dominate the field:

  • De Novo Carbohydrate Synthesis (The Pharmasset/Idenix Route): Utilizing D-fructose as a chiral pool starting material to directly access 2-C-methyl-D-ribonolactone via a base-catalyzed rearrangement, followed by functionalization and Vorbrüggen glycosylation[1][3].

  • Intact Nucleoside Oxidation/Alkylation: Selective protection of a canonical nucleoside (e.g., uridine), oxidation of the 2'-hydroxyl to a 2'-ketone, and subsequent stereoselective Grignard addition[4].

SyntheticWorkflows cluster_0 Route A: De Novo Sugar Synthesis cluster_1 Route B: Intact Nucleoside Modification A D-Fructose B 2-C-Methyl-D-ribonolactone A->B CaO, H2O (Rearrangement) C 1,2,3,5-Tetra-O-benzoyl- 2-C-methyl-D-ribofuranose B->C 1. BzCl / Pyridine 2. Red-Al Reduction 3. BzCl / DMAP G 2'-C-Methyl Nucleoside (Target Scaffold) C->G Vorbrüggen Glycosylation (Silylated Base, SnCl4) D Uridine / Cytidine E 2'-Keto-nucleoside D->E TEMPO / Bleach Oxidation E->G Grignard Addition (MeMgBr / TiCl4)

Figure 1: Divergent synthetic pathways for the introduction of the 2'-C-methyl group.

Quantitative Data Summary: Route Comparison

Synthetic StrategyStarting MaterialKey IntermediateOverall YieldStereocontrol (β-anomer)Scalability
De Novo Sugar D-Fructose2-C-Methyl-D-ribonolactone15 - 25%> 95% (Neighboring Group)Multi-Kilogram (High)
Intact Nucleoside Uridine / Cytidine2'-Keto-nucleoside30 - 45%Moderate (Grignard dependent)Kilogram (Moderate)

Step-by-Step Experimental Protocols (De Novo Synthesis Route)

The following protocols detail the self-validating system for the De Novo carbohydrate route, which provides superior stereocontrol during nucleobase coupling.

Protocol A: Synthesis of 2-C-Methyl-D-ribonolactone from D-Fructose

Objective: Induce a stereospecific Kiliani-type rearrangement to establish the 2'-C-methyl stereocenter.

  • Reaction Setup: Suspend D-fructose in distilled water. Add Calcium Oxide (CaO) at a molar ratio of approximately 1:3 (Fructose:CaO)[1][5].

  • Incubation: Stir the suspension at room temperature (23°C - 40°C) for 3 to 5 days.

    • Causality Check: Why CaO? Traditional syntheses from D-arabinose require multiple steps and chromatographic purifications. D-fructose, under the mild basicity of CaO, undergoes a direct rearrangement to yield the lactone without promoting extensive degradation of the carbohydrate backbone[1].

  • Quenching: Neutralize the reaction mixture by bubbling CO₂ gas through the suspension, converting the soluble calcium species into insoluble CaCO₃. Filter the precipitate.

  • Isolation: Concentrate the filtrate under reduced pressure and crystallize the resulting 2-C-methyl-D-ribonolactone from absolute ethanol.

Protocol B: Preparation of the Glycosyl Donor (1,2,3,5-Tetra-O-benzoyl-2-C-methyl-D-ribofuranose)

Objective: Protect the hydroxyls and reduce the lactone to a reactive furanose donor.

  • Benzoylation: Dissolve 2-C-methyl-D-ribonolactone in anhydrous pyridine. Add benzoyl chloride (3.5 eq) dropwise at 0°C. Stir for 12 hours to yield 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribonolactone[3].

  • Controlled Reduction: Dissolve the protected lactone in anhydrous THF and cool strictly to -20°C. Slowly add Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al, 1.1 eq)[3].

    • Causality Check: Why Red-Al? Stronger hydrides (like LiAlH₄) risk over-reducing the lactone to an open-chain alditol. Red-Al, when deployed at sub-zero temperatures, selectively halts reduction at the hemiacetal (lactol) stage, preserving the cyclic furanose architecture[6].

  • Anomeric Acylation: Quench with aqueous sodium potassium tartrate. Isolate the lactol, dissolve in dichloromethane (DCM), and react with benzoyl chloride, triethylamine, and catalytic DMAP to yield the tetra-benzoyl glycosyl donor[3].

Protocol C: Stereoselective Vorbrüggen Glycosylation

Objective: Couple the furanose donor to a nucleobase with exclusive β-stereoselectivity.

  • Silylation: Suspend the target nucleobase (e.g., N4-benzoylcytosine) in anhydrous acetonitrile. Add N,O-bis(trimethylsilyl)acetamide (BSA) and heat to reflux until a clear solution forms[7].

    • Causality Check: BSA transiently masks the polar hydrogen bond donors (amines/amides) with lipophilic trimethylsilyl (TMS) groups, forcing the nucleobase into the organic phase and drastically enhancing the nucleophilicity of the N1 nitrogen[7].

  • Activation: Cool the solution to 0°C. Add the glycosyl donor (from Protocol B) and a Lewis acid catalyst, typically SnCl₄ or TMSOTf[8][9].

  • Coupling: Heat the mixture to 60°C for 4-12 hours.

    • Causality Check: Why use Benzoyl groups instead of Acetyls? The Lewis acid generates an electrophilic oxocarbenium ion. The C2-benzoyl group participates via a cyclic oxonium ion intermediate, sterically shielding the alpha-face. This neighboring group participation drives the exclusive attack of the silylated base from the beta-face, yielding the biologically active β-nucleoside[10].

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, and purify the 2'-C-methyl nucleoside via silica gel chromatography.

Vorbruggen A Tetra-O-benzoyl Glycosyl Donor B Oxocarbenium Ion Intermediate A->B SnCl4 or TMSOTf (-OBz) B->B C2-Benzoyl Neighboring Group Participation C Beta-Nucleoside Product B->C Silylated Nucleobase (Beta-face attack)

Figure 2: Stereoselective Vorbrüggen glycosylation via neighboring group participation.

References

  • Process for the production of 2-C-methyl-D-ribonolactone.Google Patents (US7598373B2).
  • Kilogram-Scale Synthesis of 2′-C-Methyl-arabino-Uridine from Uridine via Dynamic Selective Dipivaloylation. ACS Publications. Available at:[Link]

  • Synthesis and Antiviral Activity of a Series of 2′-C-Methyl-4′-thionucleoside Monophosphate Prodrugs. PMC (PubMed Central). Available at:[Link]

  • Process for the production of 2'-branched nucleosides.Google Patents (EP2319853A1).
  • T-705-Derived Prodrugs Show High Antiviral Efficacies against a Broad Range of Influenza A Viruses. MDPI. Available at:[Link]

  • Concise total synthesis of two marine natural nucleosides: trachycladines A and B. PMC (PubMed Central). Available at:[Link]

Sources

Application

Application Note: Advanced Protecting Group Strategies for Ribofuranoside 2'-OH Modification

Target Audience: Researchers, Synthesis Chemists, and Oligonucleotide Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction: The 2'-OH Challenge in RNA Synthesis The chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Chemists, and Oligonucleotide Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction: The 2'-OH Challenge in RNA Synthesis

The chemical synthesis of RNA and modified oligonucleotide therapeutics is fundamentally constrained by the presence of the 2'-hydroxyl (2'-OH) group on the ribofuranose ring. Unlike DNA synthesis, where the 3'- and 5'-hydroxyls are easily differentiated, RNA synthesis requires highly orthogonal protection of the 2'-OH to prevent chain scission, 2' to 3' migration, and branching during phosphoramidite coupling[1].

As a Senior Application Scientist, I approach 2'-OH protection not just as a blocking step, but as a strategic decision that dictates the entire downstream synthetic workflow. The ideal 2'-OH protecting group must satisfy three stringent criteria:

  • Stability during iterative acidic detritylation (5'-OH deprotection).

  • Minimal steric hindrance to allow efficient 3'-phosphoramidite coupling.

  • Quantitative removal under mild conditions that do not degrade the fragile RNA backbone[2].

Mechanistic Overview of 2'-OH Protecting Groups

Silyl Ethers (TBDMS and TOM)

The tert-butyldimethylsilyl (TBDMS) group has historically been the workhorse for 2'-OH protection. It is stable to both acid and base but is selectively cleaved by fluoride ions (e.g., TBAF or TEA·3HF)[1]. However, TBDMS suffers from massive steric bulk, which reduces coupling efficiency and limits synthesis to approximately 50 nucleotides[2].

The [(triisopropylsilyl)oxy]methyl (TOM) group resolves this by introducing an acetal linker. This structural modification pushes the bulky silyl group away from the 3'-OH, reducing steric hindrance and strictly preventing 2' to 3' silyl migration, thereby enabling the synthesis of longer RNA sequences[2].

Acetal and Ether-based Groups (ACE and CEM)

The bis(2-acetoxyethoxy)methyl (ACE) and 2-cyanoethoxymethyl (CEM) groups offer exceptional coupling efficiencies (>99%) due to their minimal steric profiles. CEM-protected phosphoramidites allow for rapid coupling (2–4 minutes) and have been successfully used to synthesize highly pure RNAs up to 170 nucleotides in length[2][3].

Reductively Cleavable Groups (DTM)

Novel groups like tert-butyldithiomethyl (DTM) are cleavable under mild reductive conditions. This orthogonality allows for the preservation of the 5'-DMT group for downstream high-throughput cartridge purification, avoiding the harsh fluoride treatments that can cause RNA degradation in highly hydrophilic sequences[4].

Quantitative Data: Comparison of 2'-OH Protecting Groups

The table below summarizes the kinetic and physical parameters of the most common 2'-OH protecting groups used in solid-phase RNA synthesis.

Protecting GroupChemical TypeAvg. Coupling TimeCoupling EfficiencyMax Validated RNA LengthDeprotection Reagent
TBDMS Silyl Ether10–12 min~95–98%~50 ntsTBAF or TEA·3HF[2]
TOM Silyl Acetal~6 min~98–99%~60 ntsTBAF or TEA·3HF[2]
CEM Acetal2–4 min>99%>150 ntsTBAF or TEA·3HF[2][3]
DTM Dithiomethyl~5 min>98%>50 ntsDTT (Reductive)[4]

Strategic Workflow: Selecting a 2'-OH Protecting Group

G Start Select 2'-OH Protecting Group Length Required RNA Length? Start->Length Short < 50 nucleotides Length->Short Yes Long > 50 nucleotides Length->Long Yes TBDMS TBDMS (Fluoride Labile) Short->TBDMS Steric Steric Hindrance Acceptable? Long->Steric TOM TOM (Fluoride Labile) Steric->TOM Yes (Moderate) CEM CEM / ACE (Acid/Fluoride Labile) Steric->CEM No (Requires High Yield)

Caption: Decision matrix for selecting 2'-OH protecting groups based on RNA length and steric constraints.

Monomer Synthesis: The Markiewicz Protection Strategy (TIPDS)

When synthesizing modified ribonucleoside monomers (e.g., introducing a 2'-O-methyl, 2'-F, or a specific fluorophore), one must selectively isolate the 2'-OH from the 3'- and 5'-OH groups. The Markiewicz reagent, 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDS-Cl2), reacts bifunctionally with the 5'-OH (primary) and 3'-OH (secondary) to form a stable 8-membered cyclic silyl ether, leaving the 2'-OH exclusively available for modification[5].

G A Unprotected Ribonucleoside B TIPDS-Cl2 / Pyridine (0°C to RT) A->B C 3',5'-O-TIPDS Ribonucleoside (Free 2'-OH) B->C D Alkyl Halide / Base (e.g., MeI, NaH) C->D E 2'-O-Modified 3',5'-O-TIPDS D->E F TBAF or TEA·3HF (THF, RT) E->F G 2'-O-Modified Ribonucleoside F->G

Caption: Workflow for selective 2'-OH modification using the Markiewicz (TIPDS) protecting group.

Experimental Protocols

The following protocols provide a self-validating system for the selective modification of the 2'-OH group using the Markiewicz strategy.

Protocol 1: Selective 3',5'-O-TIPDS Protection of Ribonucleosides

Causality Insight: Pyridine is utilized as both the solvent and the base to neutralize the HCl generated during silylation. The bifunctional TIPDS-Cl2 reacts faster with the less sterically hindered primary 5'-OH, then cyclizes onto the secondary 3'-OH, driven by the thermodynamic stability of the resulting 8-membered ring.

Step-by-Step Methodology:

  • Preparation: Co-evaporate the unprotected ribonucleoside (10 mmol) with anhydrous pyridine (3 × 20 mL) to remove trace water, as moisture will rapidly hydrolyze TIPDS-Cl2.

  • Reaction Setup: Dissolve the dried nucleoside in anhydrous pyridine (50 mL) under an argon atmosphere. Cool the flask to 0°C in an ice bath to minimize non-selective 2'-silylation.

  • Addition: Add TIPDS-Cl2 (11 mmol, 1.1 eq) dropwise over 15 minutes via a syringe.

  • Incubation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor completion via TLC (DCM:MeOH, 9:1).

  • Workup: Quench the reaction with methanol (5 mL) to destroy excess silyl chloride. Concentrate the mixture under reduced pressure.

  • Purification: Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO3. Wash the organic layer with brine, dry over anhydrous Na2SO4, and purify via silica gel chromatography to yield the 3',5'-O-TIPDS-ribonucleoside.

Protocol 2: 2'-O-Alkylation (e.g., 2'-O-Methylation)

Causality Insight: Sodium hydride (NaH) deprotonates the 2'-OH to form a highly reactive alkoxide. DMF is chosen as a polar aprotic solvent because it heavily solvates the sodium cation, leaving the alkoxide "naked" and highly nucleophilic for the SN2 attack on the alkyl halide.

Step-by-Step Methodology:

  • Preparation: Dissolve the 3',5'-O-TIPDS-ribonucleoside (5 mmol) in anhydrous DMF (25 mL) under argon and cool to 0°C.

  • Deprotonation: Add NaH (60% dispersion in mineral oil, 7.5 mmol, 1.5 eq) in small portions. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add Methyl Iodide (MeI) (10 mmol, 2.0 eq) dropwise. Wrap the flask in aluminum foil (MeI is light-sensitive) and stir at room temperature for 2 hours.

  • Quenching: Cool the flask back to 0°C and carefully add saturated aqueous NH4Cl dropwise to neutralize excess NaH.

  • Workup: Extract the aqueous mixture with EtOAc (3 × 30 mL). Wash the combined organic layers extensively with water (to remove DMF) and brine. Dry over Na2SO4, concentrate, and purify via flash chromatography.

Protocol 3: Deprotection of the TIPDS Group

Causality Insight: The cleavage of the Si-O bond (bond enthalpy ~108 kcal/mol) is thermodynamically driven by the formation of the extremely strong Si-F bond (~135 kcal/mol). TBAF is utilized because its bulky tetrabutylammonium counterion makes the fluoride highly soluble in organic solvents, allowing for rapid, homogeneous deprotection.

Step-by-Step Methodology:

  • Preparation: Dissolve the 2'-O-modified 3',5'-O-TIPDS-nucleoside (4 mmol) in anhydrous THF (20 mL).

  • Deprotection: Add a 1.0 M solution of TBAF in THF (8.8 mL, 8.8 mmol, 2.2 eq). Note: 2.2 equivalents are required because there are two silyl ether bonds to cleave.

  • Incubation: Stir the mixture at room temperature for 1–2 hours. Monitor via TLC (cleavage is usually rapid).

  • Workup: Concentrate the mixture directly onto silica gel and purify via column chromatography (eluting with a gradient of DCM to 10% MeOH in DCM) to yield the pure 2'-O-modified ribonucleoside.

References

  • Source: glenresearch.
  • Source: Journal of the American Chemical Society (acs.org)
  • Source: benchchem.
  • A New RNA Synthetic Method with a 2'-O-(2-Cyanoethoxymethyl)
  • Source: PMC (nih.gov)

Sources

Method

Synthesis of 2'-Branched Nucleosides from Methyl Ribofuranoside: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Significance of 2'-Branched Nucleosides 2'-Branched nucleosides represent a pivotal clas...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of 2'-Branched Nucleosides

2'-Branched nucleosides represent a pivotal class of molecules in medicinal chemistry and drug development. Their structural modification at the 2'-position of the ribose sugar fundamentally alters their biological properties, often leading to enhanced therapeutic efficacy and improved metabolic stability compared to their natural counterparts. These modifications can disrupt the recognition by viral polymerases or other enzymes, making them potent antiviral and anticancer agents.[1][2] The synthesis of these complex molecules, however, presents a significant challenge, requiring a strategic and multi-step approach. This guide provides a detailed protocol for the synthesis of 2'-branched nucleosides, starting from the readily available and cost-effective methyl ribofuranoside.

Synthetic Strategy: A Stepwise Approach

The synthesis of 2'-branched nucleosides from methyl ribofuranoside can be dissected into five key stages:

  • Selective Protection of Hydroxyl Groups: The initial step involves the selective protection of the 3'- and 5'-hydroxyl groups of the methyl ribofuranoside, leaving the 2'-hydroxyl group available for subsequent modification.

  • Oxidation of the 2'-Hydroxyl Group: The free 2'-hydroxyl group is then oxidized to a ketone, forming a crucial intermediate.

  • Carbon-Carbon Bond Formation via Grignard Reaction: A Grignard reagent is added to the 2'-keto intermediate to introduce the desired branch at the 2'-position.

  • Glycosylation: The modified sugar is then coupled with a nucleobase to form the nucleoside.

  • Deprotection: Finally, all protecting groups are removed to yield the target 2'-branched nucleoside.

This comprehensive guide will elaborate on each of these stages, providing detailed protocols and explaining the rationale behind the chosen methodologies.

Diagram: Overall Synthetic Workflow

Synthesis_Workflow A Methyl Ribofuranoside B Selective 3',5'-Protection A->B Protecting Agent C 2'-OH Free Intermediate B->C D Oxidation C->D Oxidizing Agent E 2'-Keto Intermediate D->E F Grignard Addition E->F R-MgX G 2'-Branched Sugar F->G H Glycosylation G->H Nucleobase + Lewis Acid I Protected 2'-Branched Nucleoside H->I J Deprotection I->J Deprotecting Agent K Final 2'-Branched Nucleoside J->K

Caption: Synthetic pathway for 2'-branched nucleosides.

Part 1: Selective Protection of the 3'- and 5'-Hydroxyl Groups

The selective protection of the 3'- and 5'-hydroxyl groups is paramount to ensure that the subsequent oxidation occurs exclusively at the 2'-position. Benzyl ethers are an excellent choice for this purpose due to their stability under a wide range of reaction conditions and their facile removal by catalytic hydrogenolysis.[3]

Protocol 1: Synthesis of Methyl 3,5-di-O-benzyl-α-D-ribofuranoside

This protocol is adapted from the work of Wang et al. (2007).[3]

Materials:

  • Methyl α-D-ribofuranoside

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide

  • Methanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve methyl α-D-ribofuranoside in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes.

  • Add benzyl bromide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield methyl 3,5-di-O-benzyl-α-D-ribofuranoside.

Step Reagent/Solvent Purpose Typical Yield
ProtectionSodium hydride, Benzyl bromide, DMFTo selectively protect the 3' and 5' hydroxyl groups.72-82%[3]

Part 2: Oxidation of the 2'-Hydroxyl Group

With the 3'- and 5'-hydroxyl groups protected, the 2'-hydroxyl group is now ready for oxidation to a ketone. Several methods can be employed for this transformation, including Swern oxidation and the use of Dess-Martin periodinane. The choice of oxidizing agent depends on the scale of the reaction and the desired purity of the product.

Protocol 2: Oxidation to Methyl 3,5-di-O-benzyl-α-D-erythro-pentofuranosid-2-ulose

Materials:

  • Methyl 3,5-di-O-benzyl-α-D-ribofuranoside

  • Anhydrous dichloromethane (DCM)

  • Dess-Martin periodinane

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve methyl 3,5-di-O-benzyl-α-D-ribofuranoside in anhydrous DCM under an inert atmosphere.

  • Add Dess-Martin periodinane to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Stir vigorously until the solid dissolves.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Part 3: Grignard Reaction for 2'-Branching

The introduction of the 2'-branch is achieved through a Grignard reaction with the 2'-keto intermediate. This reaction forms a new carbon-carbon bond and creates a tertiary alcohol at the 2'-position. The choice of Grignard reagent determines the nature of the branch (e.g., methyl, ethyl, etc.).[4][5][6]

Protocol 3: Addition of a Grignard Reagent to the 2'-Keto Intermediate

Materials:

  • Methyl 3,5-di-O-benzyl-α-D-erythro-pentofuranosid-2-ulose

  • Anhydrous tetrahydrofuran (THF)

  • Grignard reagent (e.g., methylmagnesium bromide in THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 2'-keto intermediate in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the Grignard reagent dropwise to the stirred solution.

  • Stir the reaction at -78 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Diagram: Key Intermediate Transformations

Intermediates cluster_0 From Methyl Ribofuranoside cluster_1 Key Transformations A 2'-OH Free Intermediate (3',5'-Protected) B Oxidation A->B C 2'-Keto Intermediate B->C D Grignard Addition (R-MgX) C->D E 2'-Branched Sugar (Tertiary Alcohol) D->E

Sources

Application

Application Notes and Protocols for Tin(IV) Chloride-Mediated Glycosylation

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of the Glycosidic Bond The strategic formation of glycosidic bonds is a cornerstone of synthetic carbohydrate chemis...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Glycosidic Bond

The strategic formation of glycosidic bonds is a cornerstone of synthetic carbohydrate chemistry, with profound implications for drug discovery, vaccine development, and materials science. Among the arsenal of methods available to the synthetic chemist, Lewis acid-promoted glycosylation remains a powerful and versatile strategy. Tin(IV) chloride (SnCl4), a strong and readily available Lewis acid, has long been employed to activate a variety of glycosyl donors, facilitating the formation of O-, S-, and N-glycosidic linkages. This application note provides an in-depth technical guide to SnCl4-mediated glycosylation, offering field-proven insights into reaction conditions, mechanistic underpinnings, and practical protocols for achieving desired stereochemical outcomes.

Mechanistic Insights: Navigating the Path to Glycoside Formation

The mechanism of SnCl4-mediated glycosylation is highly dependent on the nature of the glycosyl donor, the glycosyl acceptor, and the reaction conditions. However, a common pathway involves the activation of the anomeric leaving group by SnCl4 to form a highly reactive oxocarbenium ion intermediate. The stereochemical fate of the reaction is then determined by the mode of nucleophilic attack by the glycosyl acceptor on this intermediate.

Several key factors influence the stereoselectivity of the reaction:

  • Neighboring Group Participation: When a participating group, such as an acetyl or benzoyl group, is present at the C-2 position of the glycosyl donor, it can attack the anomeric center to form a cyclic acyloxonium ion intermediate. Subsequent nucleophilic attack by the acceptor occurs from the opposite face, leading to the formation of a 1,2-trans-glycoside.[1]

  • The Anomeric Effect: In the absence of a participating group at C-2, the stereochemical outcome is often governed by the anomeric effect, which thermodynamically favors the formation of the α-anomer.

  • Solvent Effects: The choice of solvent can significantly impact the stability and reactivity of the oxocarbenium ion intermediate. Non-polar, non-coordinating solvents like dichloromethane are commonly employed.

  • Catalyst System and Additives: The use of co-catalysts or additives, such as silver perchlorate (AgClO4) or silver trifluoroacetate (CF3CO2Ag), can generate more complex and reactive catalytic species. For instance, the combination of SnCl4 and AgClO4 can produce a tin(IV) species with a bulky perchlorate counter-anion, which can block the β-face of the anomeric center, thereby favoring the formation of the α-glycoside.[2]

  • Anomerization: The initially formed kinetic product can undergo in-situ anomerization to the thermodynamically more stable anomer under the influence of the Lewis acid.[1] This process is particularly relevant when aiming for the α-anomer, which is often the more stable product.

Diagram of the Proposed Reaction Mechanism

SnCl4 Mediated Glycosylation Mechanism Figure 1: Proposed Mechanism for SnCl4-Mediated Glycosylation cluster_activation Activation of Glycosyl Donor cluster_intermediate Formation of Oxocarbenium Ion cluster_attack Nucleophilic Attack and Product Formation Glycosyl Donor Glycosyl Donor (e.g., 1-O-acetyl sugar) Activated Complex Activated Complex Glycosyl Donor->Activated Complex + SnCl4 SnCl4 SnCl4 Oxocarbenium Ion Oxocarbenium Ion Intermediate Activated Complex->Oxocarbenium Ion - [AcOSnCl4]- Activated Complex->Oxocarbenium Ion alpha-Glycoside α-Glycoside Oxocarbenium Ion->alpha-Glycoside Attack from α-face beta-Glycoside β-Glycoside Oxocarbenium Ion->beta-Glycoside Attack from β-face Glycosyl Acceptor Glycosyl Acceptor (ROH) Glycosyl Acceptor->Oxocarbenium Ion beta-Glycoside->alpha-Glycoside Anomerization (SnCl4)

Caption: Proposed mechanism for SnCl4-mediated glycosylation.

Core Protocols

The following protocols provide detailed, step-by-step methodologies for common SnCl4-mediated glycosylation reactions. It is crucial to perform these reactions under anhydrous conditions, as SnCl4 is highly sensitive to moisture.

Protocol 1: Stereoselective Synthesis of α-Glucosides using SnCl4 and Silver Perchlorate

This protocol is adapted from a procedure for the highly stereoselective synthesis of α-glucosides from 1-O-acetyl glucose and silyl alkoxides.[2]

Materials:

  • 1-O-acetyl-2,3,4,6-tetra-O-benzyl-D-glucopyranose (Glycosyl Donor)

  • 3β-cholestanyl trimethylsilyl ether (Glycosyl Acceptor)

  • Tin(IV) chloride (SnCl4), 0.5 M solution in toluene

  • Silver perchlorate (AgClO4)

  • Anhydrous diethyl ether (Et2O)

  • Saturated aqueous sodium hydrogen carbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for thin-layer chromatography (TLC) and column chromatography

Procedure:

  • Catalyst Preparation:

    • To a suspension of silver perchlorate (0.015 mmol) in anhydrous diethyl ether (3 mL) at room temperature, add a 0.5 M solution of tin(IV) chloride in toluene (0.03 mL, 0.015 mmol).

    • Shield the mixture from light and stir for 1 hour at room temperature.

  • Glycosylation Reaction:

    • Cool the catalyst mixture to 0 °C in an ice bath.

    • In a separate flask, dissolve 1-O-acetyl-2,3,4,6-tetra-O-benzyl-D-glucopyranose (0.3 mmol) and 3β-cholestanyl trimethylsilyl ether (0.36 mmol) in anhydrous diethyl ether (3 mL).

    • Add the solution of the glycosyl donor and acceptor to the catalyst mixture at 0 °C.

    • Stir the reaction mixture at 0 °C for 24 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Upon completion of the reaction, quench by adding saturated aqueous sodium hydrogen carbonate solution.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired α-glucoside.

Protocol 2: Synthesis of 1,2-trans-Glycosides using SnCl4

This protocol describes the SnCl4-promoted glycosylation of a perpivaloylated lactose donor with an alcohol to yield the β-glycoside, demonstrating the influence of a participating group at C-2.[3]

Materials:

  • Perpivaloylated β-lactose (Glycosyl Donor)

  • 8-chlorooctan-1-ol (Glycosyl Acceptor)

  • Tin(IV) chloride (SnCl4)

  • Anhydrous dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a cooled (0 °C) solution of perpivaloylated β-lactose (1.0 g, 0.99 mmol) and 8-chlorooctan-1-ol in anhydrous dichloromethane, add SnCl4 (1.48 equivalents).

    • Stir the reaction mixture at 0 °C. The reaction time may vary (e.g., 15 minutes to 1 hour) and should be monitored by TLC.[3]

  • Workup and Purification:

    • Quench the reaction by pouring the mixture into a cold saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to isolate the 1,2-trans-glycoside.

Data Presentation: Summary of Reaction Conditions

The following table summarizes various reported conditions for SnCl4-mediated glycosylation, highlighting the influence of different parameters on the yield and stereoselectivity.

Glycosyl DonorGlycosyl AcceptorAdditiveSolventTemp. (°C)TimeYield (%)α:β RatioReference
1-O-acetyl-2,3,4,6-tetra-O-benzyl-D-glucose3β-cholestanyl trimethylsilyl etherAgClO4Et2O024 h95.197:3[2]
1-O-acetyl-2,3,4,6-tetra-O-benzyl-D-glucoseMethyl 2,3,4-tri-O-benzyl-6-O-(trimethylsilyl)-α-D-glucopyranosideAgClO4Et2O024 h9597:3[2]
Peracetylated β-D-glucoseAllyl alcoholNoneCH2Cl2rt--β-selective[4]
Peracetylated β-lactose8-chlorooctan-1-olCaCO3CH2Cl2015 min75β-selective[3]
Peracetylated D-galactosePolymeric alcoholNoneCH2Cl2---α/β mixture[5]

Experimental Workflow and Logical Relationships

Diagram of a General Experimental Workflow

Experimental Workflow Figure 2: General Experimental Workflow for SnCl4-Mediated Glycosylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification Dry Glassware Dry Glassware (Flame-dried) Inert Atmosphere Inert Atmosphere (Ar or N2) Dry Glassware->Inert Atmosphere Anhydrous Reagents Anhydrous Reagents and Solvents Dissolve Donor and Acceptor Dissolve Glycosyl Donor and Acceptor Anhydrous Reagents->Dissolve Donor and Acceptor Inert Atmosphere->Dissolve Donor and Acceptor Cool Reaction Cool to Desired Temperature Dissolve Donor and Acceptor->Cool Reaction Add SnCl4 Add SnCl4 (and any additives) Cool Reaction->Add SnCl4 Monitor Reaction Monitor by TLC Add SnCl4->Monitor Reaction Quench Reaction Quench Reaction (e.g., sat. NaHCO3) Monitor Reaction->Quench Reaction Extraction Aqueous Workup and Extraction Quench Reaction->Extraction Drying and Concentration Dry Organic Layer and Concentrate Extraction->Drying and Concentration Purification Column Chromatography Drying and Concentration->Purification

Caption: General experimental workflow for SnCl4-mediated glycosylation.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction Inactive catalyst (hydrolyzed SnCl4)Ensure strictly anhydrous conditions. Use freshly opened or distilled SnCl4.
Poorly reactive glycosyl donor/acceptorIncrease reaction temperature or time. Consider a more reactive glycosyl donor (e.g., trichloroacetimidate).
Insufficient activationIncrease the stoichiometry of SnCl4.
Low Yield Decomposition of starting materials or productRun the reaction at a lower temperature. Use an acid scavenger (e.g., CaCO3) if acidic byproducts are an issue.[3]
Formation of side products (e.g., orthoesters)Modify reaction conditions (solvent, temperature) to disfavor side reactions.
Poor Stereoselectivity Competing reaction pathways (SN1 vs. SN2)Lower the reaction temperature to favor kinetic control. Change the solvent to influence the stability of intermediates.
Anomerization of the productMonitor the reaction closely and quench at the optimal time to isolate the kinetic product.
Lack of a participating group for 1,2-trans selectivityUse a glycosyl donor with a participating group (e.g., acetate) at C-2.

Conclusion

SnCl4-mediated glycosylation is a robust and adaptable method for the synthesis of a wide range of glycosidic linkages. A thorough understanding of the underlying reaction mechanisms and the influence of various reaction parameters is paramount to achieving high yields and the desired stereoselectivity. By carefully selecting the glycosyl donor, acceptor, solvent, and catalyst system, and by meticulously controlling the reaction conditions, researchers can effectively harness the power of this classic transformation for the synthesis of complex carbohydrates and glycoconjugates.

References

  • Xue, J. L., Cecioni, S., He, L., Vidal, S., & Praly, J. P. (2009). Variations on the SnCl4 and CF3CO2Ag-promoted glycosidation of sugar acetates: a direct, versatile and apparently simple method with either alpha or beta stereocontrol. Carbohydrate Research, 344(13), 1646–1653. [Link]

  • Nikseresht, A. (2016). SnCl4: An efficient and inexpensive promoter for synthesis of ω-functionalized alkyl 1,2-trans-glycosides from 1-O-pivaloyl donor. Russian Journal of General Chemistry, 86(1), 167–172.
  • Pilgrim, W., & Murphy, P. V. (2010). SnCl4- and TiCl4-catalyzed anomerization of acylated O- and S-glycosides: analysis of factors that lead to higher α:β anomer ratios and reaction rates. The Journal of Organic Chemistry, 75(19), 6747–6755. [Link]

  • Xue, J. L., Cecioni, S., He, L., Vidal, S., & Praly, J. P. (2009). Variations on the SnCl4 and CF3CO2Ag-promoted glycosidation of sugar acetates: a direct, versatile and apparently simple method with either alpha or beta stereocontrol. Carbohydrate Research, 344(13), 1646–1653. [Link]

  • van der Vorm, S., Hansen, T., van Hengst, T., Overkleeft, H. S., & van der Marel, G. A. (2018). Reactivity and selectivity in glycosylation reactions.
  • Mukaiyama, T., Takashima, T., Katsurada, M., & Aizawa, H. (1991). A Highly Stereoselective Synthesis of a-Glucosides from 1-O-Acetyl Glucose. Chemistry Letters, 20(3), 533-536.
  • Banoub, J., & Bundle, D. R. (1979). Stannic tetrachloride catalysed glycosylation of 8-ethoxycarbonyloctanol by cellobiose, lactose, and maltose octaacetates; synthesis of α- and β-glycosidic linkages. Canadian Journal of Chemistry, 57(16), 2091-2097. [Link]

  • D'Alonzo, D., Guaragna, A., Rigucci, L., & Palumbo, G. (2011). Synthesis, glycosylation and NMR characterization of linear peracetylated d-galactose glycopolymers. Organic & Biomolecular Chemistry, 9(16), 5704-5714. [Link]

  • Kovác, P., & Edgar, K. J. (2011). A high-yielding synthesis of allylglycosides from peracetylated glycosyl donors.
  • Das, B., Reddy, M. R., & Reddy, V. S. (2012). Iron(III) chloride catalyzed glycosylation of peracylated sugars with allyl/alkynyl alcohols. Arkivoc, 2013(2), 224-234.
  • Dong, H., Li, T., & Guo, F. (2022). SnCl4 Promoted Efficient Cleavage of Acetal/Ketal Groups with the Assistance of Water in CH2Cl2. Molecules, 27(19), 6265. [Link]

  • Bennett, C. S. (2017). Predicting glycosylation stereoselectivity using machine learning. Chemical Science, 8(12), 8050-8057.
  • Sagar, R., Sharma, I., & Yadav, A. K. (2023). Reinvestigation of SnCl4 catalyzed efficient synthesis of 2,3-unsaturated glycopyranosides. Carbohydrate Research, 534, 108989. [Link]

  • Chandra, K., et al. (2024). Protocol to synthesize sequence-controlled glycooligomers for tumor targeting in mice. STAR Protocols, 5(2), 102988.
  • Zhang, Z., & Wang, Q. (2015). Glucose conversion process to methyl lactate catalyzed by SnCl4-based homogeneous catalysis. Industrial & Engineering Chemistry Research, 54(1), 163-169.
  • BenchChem. (2025).
  • Glycomic Analysis of N-glycans and O-glycans by Mass Spectrometry (MS) For Cells or Tissue. (n.d.).
  • Su, H., et al. (2009). Efficient conversion of glucose into 5-hydroxymethylfurfural catalyzed by a common Lewis acid SnCl4 in ionic liquids. Green Chemistry, 11(10), 1534-1537.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 3,5-di-O-benzyl-α-D-ribofuranoside

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the complex purification of Methyl 3,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the complex purification of Methyl 3,5-di-O-benzyl-α-D-ribofuranoside . This compound is a critical synthon used extensively to construct 2'-C-branched ribonucleosides and modified nucleoside therapeutics[1].

Because the α and β anomers of ribofuranosides possess nearly identical physicochemical properties, standard purification templates often fail. This guide bypasses generic advice, offering field-proven, causality-driven troubleshooting, quantitative data, and self-validating methodologies to ensure high-purity isolation of the target α-anomer.

Part 1: Troubleshooting Guides & FAQs

FAQ 1: Why do the α and β anomers co-elute during standard silica gel chromatography, and how can I resolve them?

  • The Causality: The α and β anomers have identical molecular weights and functional groups, leading to nearly identical

    
     values in standard Hexanes/Ethyl Acetate (EtOAc) mixtures. However, the α-anomer (1,2-cis configuration in D-ribofuranosides) has a slightly higher affinity for the slightly acidic silica stationary phase due to the syn-facial arrangement of the 1-methoxy and 2-hydroxyl groups. This creates a concentrated polar face that hydrogen-bonds more strongly than the 1,2-trans arrangement of the β-anomer[2].
    
  • The Solution: Abandon standard Hexane/EtOAc gradients. Instead, utilize a ternary solvent system or a Toluene-based system (e.g., Toluene/EtOAc 9:1 to 8:2). Toluene exploits

    
     interactions with the two benzyl protecting groups, subtly altering the partitioning dynamics and amplifying the retention time difference between the anomers.
    

FAQ 2: My crude mixture is heavily contaminated with persistent benzyl bromide (BnBr) and benzyl alcohol (BnOH). How do I remove them without degrading my product?

  • The Causality: BnBr and BnOH are highly lipophilic and streak heavily on silica gel, often overlapping with the elution band of the protected ribofuranoside. Relying solely on chromatography to remove them leads to poor resolution and contaminated fractions.

  • The Solution: Implement a pre-chromatographic chemical scavenging step. Stir the crude mixture with a secondary amine (such as diethylamine or diisobutylamine). The amine rapidly undergoes nucleophilic substitution with the unreacted BnBr, converting it into a highly polar quaternary ammonium salt. This salt, along with other polar impurities, is then easily washed away in a subsequent aqueous extraction.

FAQ 3: I am seeing a significant amount of the 2,3-di-O-benzyl regioisomer. How do I improve 3,5-regioselectivity during the upstream synthesis to ease downstream purification?

  • The Causality: The primary 5-OH is the most sterically accessible and reacts first. However, the secondary 2-OH and 3-OH have similar

    
     values. If the reaction is pushed with excess base or elevated temperatures, regiocontrol is lost.
    
  • The Solution: Control the stoichiometry strictly (e.g., exactly 2.05 equivalents of NaH and BnBr) and maintain the reaction temperature at -20°C to 0°C during reagent addition. The 3-OH is slightly more reactive than the 2-OH due to the steric shielding provided by the adjacent 1-methoxy group at the anomeric center.

Part 2: Quantitative Data Presentation

To optimize your purification strategy, compare the empirical performance of various techniques below.

Table 1: Comparison of Purification Strategies for Methyl 3,5-di-O-benzyl-α-D-ribofuranoside

Purification StrategyTarget Impurity RemovedScalabilityYield Retention (α-anomer)Key Advantage
Hexane/EtOAc Gradient Baseline impuritiesHigh (>50g)65 - 70%Low solvent cost; standard laboratory setup.
Toluene/EtOAc Gradient β-anomer separationMedium (10-50g)82 - 88%Superior resolution of 1,2-cis / 1,2-trans isomers.
Amine Scavenging Wash Unreacted BnBrVery High (>100g)> 95%Converts lipophilic streaking impurities to water-soluble salts.
High-Vacuum Distillation Benzyl Alcohol (BnOH)Low (<10g)90%Completely removes volatile alcohols prior to column loading.
Preparative HPLC (C18) Regioisomers (2,3-di-O-Bn)Very Low (<1g)> 98%Absolute purity for analytical standards or crystallization seeding.

Part 3: Experimental Protocol & Self-Validating Workflow

This protocol is designed as a self-validating system . You will not proceed to the next step unless the specific Quality Control (QC) metric is met, ensuring absolute trustworthiness in the final product.

Step-by-Step Methodology

Phase 1: Pre-Chromatographic Scavenging (BnBr Removal)

  • Quenching: To the crude reaction mixture (assumed 10 mmol scale) dissolved in 50 mL of Dichloromethane (DCM), add 1.5 equivalents of Diethylamine relative to the initial BnBr excess.

  • Stirring: Stir at room temperature for 2 hours.

  • Aqueous Wash: Transfer to a separatory funnel. Wash sequentially with 1M HCl (2 x 50 mL) to remove the amine salts, followed by saturated aqueous

    
     (50 mL), and brine (50 mL).
    
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
    • Self-Validation Checkpoint 1: Spot the crude oil on a TLC plate (Hexane/EtOAc 8:2). Stain with Ninhydrin. If no purple spots appear, the amine/BnBr salts have been successfully removed.

Phase 2: High-Resolution Flash Chromatography

  • Column Preparation: Pack a silica gel column (230-400 mesh) using Toluene as the packing solvent. Use a silica-to-crude mass ratio of 50:1.

  • Loading: Dissolve the crude oil in the minimum amount of Toluene and load it carefully onto the silica bed.

  • Elution: Begin elution with 100% Toluene (2 column volumes). Slowly introduce a gradient up to Toluene/EtOAc 85:15.

  • Fraction Collection: The less polar β-anomer will elute first (

    
     in 8:2 Toluene/EtOAc), followed closely by the target α-anomer (
    
    
    
    ).
    • Self-Validation Checkpoint 2: Stain TLC plates with

      
      -Anisaldehyde or Hanessian's Stain (Ceric Ammonium Molybdate) and heat. The ribofuranosides will char to a distinct dark blue/purple color.
      

Phase 3: NMR Quality Control (The Ultimate Validation)

  • Preparation: Dissolve 5 mg of the isolated α-anomer fraction in

    
    .
    
  • Analysis: Acquire a

    
    -NMR spectrum (400 MHz or higher).
    
    • Self-Validation Checkpoint 3 (Expert Insight): Examine the anomeric proton (

      
      ) signal. For the target α-anomer  (1,2-cis), the dihedral angle results in a distinct doublet with a coupling constant of 
      
      
      
      Hz
      . If you isolated the β-anomer (1,2-trans), the
      
      
      signal will appear as a singlet or a very fine doublet with
      
      
      Hz
      [2]. Do not proceed with downstream synthesis unless the 4.5 Hz coupling is confirmed.

Part 4: Mandatory Visualization

The following diagram maps the logical relationship between the chemical state of the mixture and the corresponding purification interventions.

Workflow Start Crude Reaction Mixture (α/β Anomers, Regioisomers, BnBr) Scavenge Chemical Scavenging (Add Diethylamine to quench BnBr) Start->Scavenge Wash Aqueous Workup (Remove polar amine salts) Scavenge->Wash Distill High-Vacuum Distillation (Remove residual BnOH, 60°C) Wash->Distill Chroma Toluene/EtOAc Gradient Flash Chromatography Distill->Chroma Beta Elution 1: β-Anomer (1,2-trans, less polar) Chroma->Beta Rf ~ 0.45 Alpha Elution 2: α-Anomer (1,2-cis, target product) Chroma->Alpha Rf ~ 0.35 QC Self-Validation: 1H-NMR (α-anomer J1,2 ≈ 4.5 Hz) Alpha->QC

Workflow for the purification and isolation of Methyl 3,5-di-O-benzyl-α-D-ribofuranoside.

References

  • Li, N.-S., Lu, J., & Piccirilli, J. A. (2007). Efficient synthesis of methyl 3,5-di-O-benzyl-alpha-D-ribofuranoside and application to the synthesis of 2'-C-beta-alkoxymethyluridines. Organic Letters, 9(16), 3009-3012. [Link]

  • Aston Publications Explorer. (2026). Methyl 2-deoxy-3,5-di-O-p-toluoyl-α-d-ribofuranoside: isolation, crystal structure and conformation. Aston University. [Link]

Sources

Optimization

Technical Support Center: Stereoselectivity in 2'-C-Alkylation of Ribose

Troubleshooting Guides & FAQs for Drug Development Professionals Welcome to the Advanced Applications Helpdesk. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides & FAQs for Drug Development Professionals

Welcome to the Advanced Applications Helpdesk. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of 2'-C-alkyl nucleosides. These molecules are critical precursors for antiviral therapeutics, particularly HCV NS5B polymerase inhibitors. Achieving high stereoselectivity (often favoring the


-methyl face attack) requires precise thermodynamic and kinetic control over the nucleophilic addition to 2'-keto intermediates.

This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to optimize your nucleoside synthesis workflows.

Diagnostic Decision Tree

Use the following logical workflow to diagnose and resolve poor stereoselectivity or low yields during the 2'-C-alkylation of ribose precursors.

G Start 2'-Keto Ribose Precursor Enol High Enolization Risk? Start->Enol CeCl3 Use CeCl3 / MeMgBr (Imamoto Protocol) Enol->CeCl3 Yes Steric Bulky 3',5'-Protecting Groups? (e.g., TIPS) Enol->Steric No Product Desired 2'-C-Alkyl Stereoisomer CeCl3->Product AlMe3 Use AlMe3 (Lewis Acid Control) AlMe3->Product ChangePG Switch to Benzyl/Benzoyl Protecting Groups Steric->ChangePG Yes (Blocks Target Face) Standard Standard Grignard (MeMgBr in THF/Et2O) Steric->Standard No ChangePG->AlMe3 Standard->Product

Diagnostic workflow for optimizing stereoselectivity and yield in 2'-C-alkylation of ribose.

Frequently Asked Questions & Troubleshooting

Q1: My Grignard addition to the 2'-keto nucleoside yields mostly the unreacted starting material or decomposition products. Why? Causality & Solution: Grignard reagents (e.g., MeMgBr) are highly basic. When applied to 2'-keto nucleosides, they often act as a base rather than a nucleophile, leading to the enolization of the ketone instead of a 1,2-addition. Upon aqueous workup, the enolate simply reprotonates back to the starting material. To suppress basicity and enhance nucleophilicity, mediate the reaction with anhydrous Cerium(III) chloride (


). The resulting organocerium reagent is significantly less basic and highly oxophilic, driving the addition forward. Alternatively,1[1].

Q2: I am getting a 1:1 mixture of


 and 

epimers. How can I drive the stereoselectivity toward the desired

-methyl isomer?
Causality & Solution: Stereoselectivity in the alkylation of 2'-ketones is governed by the steric bulk of the neighboring 3' and 5' protecting groups, as well as the nucleobase itself. Bulky silyl ethers (like TIPS or TBDMS) can block the desired trajectory of the incoming nucleophile. Replace bulky silyl groups with flatter protecting groups like benzyl (Bn) or benzoyl (Bz) ethers. Furthermore, solvent choice and ligand mediation play a critical role;2[2]. Shifting from THF to a less coordinating solvent like toluene alters the transition state chelation, favoring the desired face attack.

Q3: Is there a way to bypass the 2'-ketone intermediate entirely to avoid epimerization? Causality & Solution: Yes. If the linear oxidation-alkylation route is failing due to the instability of the nucleoside, consider a convergent synthesis approach. Instead of modifying an intact nucleoside, you can3[3].4[4], ensuring the stereocenter is locked before the base is attached.

Quantitative Data: Impact of Reagents and Protecting Groups

The table below summarizes the causal relationship between reaction conditions, protecting group sterics, and the resulting stereochemical outcomes for 2'-C-methylation.

Reaction Conditions3',5'-Protecting GroupsEnolization Risk

Ratio
Overall Yield
MeMgBr , THF, 0 °CTIPS (Bulky)High (Recovery of SM)1:1< 20%
MeLi , Et

O, -78 °C
Benzyl (Planar)Moderate1:4 (

-favored)
7%
MeMgBr + CeCl

, THF
Benzyl (Planar)Low4:1 (

-favored)
75%
AlMe

, Toluene, rt
Benzyl (Planar)None> 9:1 (

-favored)
87%

Standard Operating Procedure: Cerium(III)-Mediated 2'-C-Alkylation

This protocol outlines the Imamoto procedure for the stereoselective addition of Grignard reagents to easily enolizable 2'-keto nucleosides.

Self-Validating Logic: The rigorous drying of


 is the most critical step. If water is present, the organocerium reagent will not form, and the reaction will revert to standard Grignard basicity, ruining the yield.

Step 1: Activation of Cerium(III) Chloride

  • Weigh

    
     (3.0 equiv) into a Schlenk flask equipped with a magnetic stir bar.
    
  • Heat the flask gradually to 140 °C under high vacuum (0.1 Torr) for 2 to 3 hours.

  • Validation Checkpoint: Observe the solid. The crystalline hydrate will dehydrate and transform into a fine, free-flowing white powder. If the powder clumps or sticks to the glass, moisture is still present; continue heating.

Step 2: Formation of the Organocerium Reagent

  • Cool the flask to 0 °C under an Argon atmosphere.

  • Suspend the anhydrous

    
     in dry THF (approx. 5 mL per mmol) and stir vigorously for 2 hours to ensure complete solvent complexation.
    
  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Dropwise add MeMgBr (3.0 equiv, 3M solution in diethyl ether).

  • Validation Checkpoint: A distinct color change (typically from white to a pale yellow or orange/brown suspension) indicates the successful transmetalation to

    
    . Stir for 1 hour at -78 °C.
    

Step 3: Nucleophilic Addition

  • Dissolve the protected 2'-keto nucleoside (1.0 equiv) in a minimal amount of dry THF.

  • Add the nucleoside solution dropwise to the organocerium mixture at -78 °C.

  • Allow the reaction to stir for 2-3 hours at -78 °C.

  • Validation Checkpoint: Monitor the reaction via TLC or LC-MS. The disappearance of the UV-active ketone spot and the appearance of a more polar tertiary alcohol spot confirms the 1,2-addition is complete.

Step 4: Quenching and Workup

  • Quench the reaction at -78 °C by adding 10% aqueous acetic acid or saturated aqueous

    
    .
    
  • Causality: Cold, mildly acidic quenching prevents the retro-aldol or epimerization pathways that can occur if the mixture is allowed to warm up under highly basic conditions.

  • Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purify the crude product via silica gel chromatography to isolate the pure

    
    -methyl stereoisomer.
    

References

1.[3] Synthesis and Antiviral Activity of a Series of 2′-C-Methyl-4′-thionucleoside Monophosphate Prodrugs. NIH. 2.[2] Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. NIH. 3.[1] Synthesis of ribavirin 2'-Me-C-nucleoside analogues. NIH. 4.[4] Stereoselective Synthesis of PSI-352938: A β-d-2′-Deoxy-2′-α-fluoro-2′-β-C-methyl-3′,5′-cyclic Phosphate Nucleotide Prodrug for the Treatment of HCV. ACS Publications.

Sources

Troubleshooting

Technical Support Center: Ribofuranoside Oxidation &amp; Moisture Sensitivity

Welcome to the Advanced Technical Support Center for carbohydrate and nucleoside chemistry. The oxidation of ribofuranosides—critical intermediates in the synthesis of nucleoside analogs and targeted therapeutics—is noto...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for carbohydrate and nucleoside chemistry. The oxidation of ribofuranosides—critical intermediates in the synthesis of nucleoside analogs and targeted therapeutics—is notoriously sensitive to environmental factors. Because these scaffolds are densely functionalized with acid-labile and base-labile protecting groups, controlling the reaction microenvironment is paramount.

This guide provides diagnostic workflows, mechanistic explanations, and self-validating protocols to help you troubleshoot moisture-induced failures in your oxidation reactions.

Part 1: Mechanistic Knowledge Base & FAQs

Understanding the causality behind reagent degradation is the first step in troubleshooting. Below are the most frequent issues encountered by researchers during ribofuranoside oxidation.

Q1: My Swern oxidation of a 5'-hydroxyl ribofuranoside yielded a complex mixture with complete loss of the 2',3'-O-isopropylidene protecting group. What went wrong? A: The failure is due to moisture contamination leading to acid-catalyzed cleavage. The Swern oxidation relies on the low-temperature reaction of dimethyl sulfoxide (DMSO) with oxalyl chloride to generate the active dimethylchlorosulfonium ion[1]. If water is present in your solvent or ambient atmosphere, it outcompetes the DMSO and reacts violently with oxalyl chloride to produce hydrochloric acid (HCl), carbon dioxide, and carbon monoxide. Because the 2',3'-O-isopropylidene acetal is highly acid-labile, the localized generation of HCl (pKa -7.0) rapidly strips this protecting group, leading to degradation and water-soluble polyols that are lost during aqueous workup.

Q2: I used Dess-Martin Periodinane (DMP) to oxidize my nucleoside, but the reaction stalled and NMR shows anomeric epimerization. Why? A: DMP is highly sensitive to ambient moisture and degrades over time[2]. When exposed to water, DMP hydrolyzes to form iodoxybenzoic acid derivatives and free acetic acid. While trace amounts of water (exactly 1 equivalent) have been reported to accelerate DMP oxidations by forming a more reactive intermediate, excess moisture destroys the reagent[2]. The continuous release of acetic acid lowers the pH of the reaction medium, which promotes the epimerization of the delicate carbohydrate anomeric center and can slowly cleave primary silyl ethers.

Q3: I dried my dichloromethane (DCM) and methanol over 4Å molecular sieves to ensure anhydrous conditions, but my per-acetylated ribofuranoside underwent spontaneous deacetylation. How is this possible without a base? A: Molecular sieves are not chemically inert. Commercial 4Å (and sometimes 3Å) molecular sieves exhibit distinct alkaline properties[3]. Prolonged storage of solvents over these sieves can leach hydroxide or alkoxide equivalents into the solvent. In carbohydrate chemistry, this mild alkalinity is sufficient to act as a de-O-acetylation reagent, stripping your acetyl protecting groups without the addition of sodium methoxide[3]. For highly sensitive acetylated sugars, solvents should be freshly distilled or dried over acid-washed sieves.

Part 2: Quantitative Benchmarks for Oxidation Reagents

To select the appropriate oxidation system and drying stringency, consult the quantitative parameters below.

Oxidant SystemActive Oxidizing SpeciesMoisture Tolerance LimitAcidic Byproduct GeneratedpKa of ByproductPrimary Consequence of Moisture Contamination
Swern (DMSO / Oxalyl Chloride)Dimethylchlorosulfonium ion< 50 ppmHydrochloric Acid (HCl)-7.0Rapid loss of acid-labile protecting groups (e.g., DMT, isopropylidene); nucleobase depurination.
Dess-Martin Periodinane (DMP)Periodinane intermediate~100 ppm (Trace accelerates)Acetic Acid (AcOH)4.76Anomeric epimerization; slow cleavage of trityl/silyl ethers; reagent degradation.
Pfitzner-Moffatt (DMSO / DCC)Dimethylalkoxysulfonium ion< 100 ppmNone directly from H2ON/AAccumulation of unreacted DCC; formation of N-acylureas instead of oxidation.

Part 3: Diagnostic Workflow

Use the following logical workflow to diagnose and resolve moisture-induced degradation pathways in your specific oxidation protocol.

MoistureTroubleshooting Start Ribofuranoside Oxidation Yields Degradation/Byproducts CheckReagent Which Oxidant was Used? Start->CheckReagent Swern Swern Oxidation (DMSO / Oxalyl Chloride) CheckReagent->Swern DMP Dess-Martin Periodinane (DMP) CheckReagent->DMP SwernPath Water reacts with (COCl)2 generating HCl gas Swern->SwernPath DMPPath Water hydrolyzes DMP generating Acetic Acid DMP->DMPPath AcidCleavage Acid-Catalyzed Cleavage (Trityl/Silyl loss, Depurination) SwernPath->AcidCleavage DMPPath->AcidCleavage Solution1 Dry DCM over 3Å Sieves Perform under Argon AcidCleavage->Solution1 Solution2 Add Pyridine/NaHCO3 to buffer reaction AcidCleavage->Solution2

Workflow for diagnosing and resolving moisture-induced degradation in ribofuranoside oxidation.

Part 4: Self-Validating Standard Operating Procedures (SOPs)

SOP 1: Preparation and Validation of Anhydrous Solvents

To prevent the alkaline degradation of carbohydrates and ensure moisture limits are met, solvents must be rigorously dried and validated using coulometric Karl Fischer titration[4].

  • Activation of Sieves: Place 3Å molecular sieves in a vacuum oven at 300 °C under high vacuum (< 0.1 mbar) for 48 hours.

  • Cooling: Transfer the hot sieves directly into a desiccator backfilled with ultra-high purity Argon. Allow to cool to room temperature.

  • Solvent Storage: Add the activated sieves to High-Performance Liquid Chromatography (HPLC) grade dichloromethane (DCM) (20% w/v). Seal with a septum and let stand for 48 hours.

  • Self-Validation Step: Extract a 1.0 mL aliquot via a gas-tight syringe and inject it into a coulometric Karl Fischer titrator. The solvent is validated for use only if the reading is ≤ 50 ppm H₂O. [4]

SOP 2: Moisture-Free Swern Oxidation of a Protected Ribofuranoside

This protocol ensures the safe generation of the active oxidant while preventing HCl-mediated cleavage of acetal protecting groups[1].

  • System Purge: Flame-dry a 50 mL Schlenk flask under vacuum. Backfill with Argon (repeat 3 times).

  • Reagent Loading: Add 10 mL of validated anhydrous DCM (from SOP 1) and 0.25 mL of freshly distilled oxalyl chloride (2.9 mmol). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Oxidant Generation: Dropwise, add 0.45 mL of anhydrous DMSO (6.3 mmol) dissolved in 2 mL of DCM.

    • Self-Validation Step: Observe the reaction closely. The formation of the activated dimethylchlorosulfonium complex is validated by the vigorous evolution of gas (CO and CO₂). If no gas evolves, the oxalyl chloride has completely hydrolyzed due to moisture, and the reaction must be aborted .

  • Substrate Addition: After 15 minutes, add the protected ribofuranoside (1.0 mmol) dissolved in 3 mL of anhydrous DCM dropwise over 10 minutes. Stir for 45 minutes at -78 °C.

  • Quenching: Add 1.2 mL of anhydrous triethylamine (8.6 mmol) dropwise. Stir for 10 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.

  • Workup: Dilute with 20 mL of DCM and wash immediately with saturated aqueous NaHCO₃ to neutralize any trace acids, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

References

1.[3] A facile, solvent-free acetylation method promoted by commercial 4Å molecular sieves, Asian Journal of Chemistry. Available at: [Link] 2.[4] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants, ResearchGate. Available at: [Link] 3.[2] Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid, Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link] 4.[1] A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids, University of Ruse. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Distinguishing alpha vs beta ribofuranoside anomers by coupling constants

Definitive Guide to Distinguishing vs Ribofuranoside Anomers: Coupling Constants and Orthogonal NMR Methods In my experience overseeing analytical workflows for nucleoside drug development, one of the most persistent bot...

Author: BenchChem Technical Support Team. Date: March 2026

Definitive Guide to Distinguishing


 vs 

Ribofuranoside Anomers: Coupling Constants and Orthogonal NMR Methods

In my experience overseeing analytical workflows for nucleoside drug development, one of the most persistent bottlenecks is the unambiguous assignment of anomeric configuration in newly synthesized ribofuranosides. Relying solely on scalar proton-proton couplings (


) is a common, yet dangerous, pitfall. Unlike pyranoses, which sit in deep, rigid energy wells (e.g., chair conformations), furanose rings are highly flexible and undergo rapid pseudorotation.

To build a robust, self-validating analytical system, we must move beyond rote memorization of coupling constants. We must understand the underlying causality of the furanose conformation and employ orthogonal techniques to guarantee scientific integrity.

Mechanistic Foundation: The Karplus Equation in Ribofuranosides

The traditional method for assigning anomeric configuration relies on the


 coupling constant, which is governed by the Karplus equation. The magnitude of this coupling is directly proportional to the dihedral angle (

) between the H1' and H2' protons.

In D-ribofuranosides, the 2'-OH and 3'-OH groups project "down" (the


-face), meaning the H2' and H3' protons project "up" (the 

-face).
  • The

    
    -Anomer (1,2-trans):  The anomeric substituent (e.g., a nucleobase) is "up", forcing the H1' proton "down". Thus, H1' and H2' are trans. If the ring adopts a standard North (N, C3'-endo) conformation, the dihedral angle 
    
    
    
    . At this angle, the Karplus curve approaches zero, yielding a deceptively simple singlet or a very narrow doublet (
    
    
    Hz)[1].
  • The

    
    -Anomer (1,2-cis):  The anomeric substituent is "down", forcing the H1' proton "up". Thus, H1' and H2' are cis. Regardless of the pseudorotation state, the cis relationship maintains a dihedral angle of 
    
    
    
    , consistently yielding a larger coupling constant (
    
    
    Hz).

The Conformational Trap: If steric bulk or protecting groups (such as a 2,3-O-isopropylidene ring) lock a


-anomer into a South (S, C2'-endo) conformation, the H1'-H2' dihedral angle shifts to 

. This drives the coupling constant up to 5–7 Hz, perfectly mimicking an

-anomer[1][2]. Therefore,

alone is insufficient for definitive assignment.

Orthogonal Validation: The Spatial Causality of NOESY

To break the conformational ambiguity of the Karplus equation, we must introduce a self-validating spatial parameter: the Nuclear Overhauser Effect (NOE). By measuring through-space dipole-dipole interactions, we bypass the flexibility of the furanose ring[3].

  • Spatial Logic of the

    
    -Anomer:  In the 
    
    
    
    -configuration, H1' is "down". The C4' exocyclic hydroxymethyl group is "up", meaning the H4' proton is also "down". Because H1' and H4' reside on the same face of the ring, a 2D NOESY will reveal a strong H1'-H4' cross-peak .
  • Spatial Logic of the

    
    -Anomer:  In the 
    
    
    
    -configuration, H1' is "up". Because H2' and H3' are also "up", H1' will show strong NOE correlations to H2' and H3'. Crucially, because H4' is "down", there will be an absolute absence of an H1'-H4' cross-peak [4].

Quantitative Data Presentation

Table 1: Conformational Impact on in D-Ribofuranosides
AnomerH1'-H2' RelationshipDominant ConformationDihedral Angle (

)
Expected


TransNorth (C3'-endo)~90°0 - 2 Hz

TransSouth (C2'-endo)~150°5 - 7 Hz (False

mimic)

CisNorth (C3'-endo)~20 - 40°4 - 6 Hz

CisSouth (C2'-endo)~0 - 20°6 - 8 Hz
Table 2: Comparison of Analytical Methods for Anomer Assignment
MethodPrimary Data PointReliabilitySpeedLimitations
1D

H NMR

magnitude
ModerateFastHighly dependent on furanose N/S equilibrium[2].
2D NOESY / ROESY Spatial NOE (H1'-H4')High ModerateRequires sufficient mixing time; potential spin diffusion.
1D

C NMR
C1' Chemical ShiftModerateFast

-anomers shift ~5-6 ppm downfield vs

-anomers, but requires both isomers for baseline comparison[5].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignments, execute the following step-by-step NMR workflow:

Step 1: Sample Preparation Dissolve 5–10 mg of the purified ribofuranoside in 600 µL of a high-purity deuterated solvent (e.g., DMSO-


 or CDCl

). Ensure the sample is rigorously free of paramagnetic impurities to prevent relaxation artifacts during NOE acquisition.

Step 2: 1D


H Acquisition & Resolution Enhancement 
Acquire a standard 1D 

H spectrum using a high number of points (e.g., 64k) to achieve a digital resolution of < 0.1 Hz/point. Apply a mild Gaussian window function during processing to resolve fine multiplet splitting at the anomeric signal (typically found between 5.5–6.5 ppm).

Step 3:


-Coupling Extraction 
Extract the 

coupling constant. If

Hz, you likely have a

-anomer in a North conformation. If

Hz, proceed with caution: you either have an

-anomer or a South-puckered

-anomer.

Step 4: 2D NOESY / ROESY Acquisition Acquire a 2D NOESY spectrum (or ROESY for mid-sized molecules where


). Set the mixing time (

) to 300–500 ms to allow sufficient cross-relaxation without inducing excessive spin diffusion.

Step 5: Spatial Cross-Validation Analyze the cross-peaks originating from the H1' resonance:

  • Integrate the H1'-H4' cross-peak. A strong correlation definitively confirms the

    
    -configuration .
    
  • If the H1'-H4' cross-peak is absent, but strong H1'-H2' and H1'-H3' cross-peaks are present, this definitively confirms the

    
    -configuration .
    

Visual Workflows

G Start Synthesized Ribofuranoside J_Coupling Measure 3J(H1',H2') Start->J_Coupling Small_J 3J < 3 Hz (Suggests Trans / Beta) J_Coupling->Small_J Trans H1'-H2' Large_J 3J > 4 Hz (Suggests Cis / Alpha or South-Beta) J_Coupling->Large_J Cis H1'-H2' or S-pucker NOESY Perform 2D NOESY Small_J->NOESY Large_J->NOESY Beta_NOE Strong H1'-H4' NOE Weak H1'-H2' NOE NOESY->Beta_NOE Alpha_NOE Strong H1'-H2'/H3' NOE No H1'-H4' NOE NOESY->Alpha_NOE Beta_Confirm Confirmed β-Anomer Beta_NOE->Beta_Confirm Alpha_Confirm Confirmed α-Anomer Alpha_NOE->Alpha_Confirm

Logical workflow for orthogonal validation of ribofuranoside anomers.

Workflow Prep 1. Sample Prep Deuterated Solvent Acq1D 2. 1D 1H NMR High Digital Res Prep->Acq1D ExtractJ 3. Extract J1',2' Karplus Analysis Acq1D->ExtractJ Acq2D 4. 2D NOESY 300-500ms Mixing ExtractJ->Acq2D Analyze 5. Spatial Validation H1'-H4' vs H1'-H2' Acq2D->Analyze

Step-by-step NMR workflow for definitive anomeric configuration assignment.

References

  • Usui, T., et al. "Determination of Anomeric Configuration of Furanoside Derivatives by Carbon-13 NMR." Agricultural and Biological Chemistry, 1974.[Link]

  • Walczak, K., et al. "Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides: factors driving furanose ring conformations." RSC Advances, 2022.[Link]

  • Richards, M. R., & Lowary, T. L. "Conformational Analysis of Furanoside-Containing Mono- and Oligosaccharides." Chemical Reviews, 2012.[Link]

  • Zhang, W., et al. "Insights into Furanose Solution Conformations: Beyond the Two-State Model." Journal of Physical Chemistry B, 2014.[Link]

  • M. E. Light, et al. "d-ribofuranoside: isolation, crystal structure and conformation." University of Southampton ePrints, 2026. [Link]

Sources

Comparative

NOESY correlations for assigning ribofuranoside anomeric configuration

Definitive Guide to Assigning Ribofuranoside Anomeric Configuration: NOESY vs. Alternative NMR Methods Determining the anomeric configuration ( vs. ) of synthesized ribofuranosides—such as novel nucleoside analogs, locke...

Author: BenchChem Technical Support Team. Date: March 2026

Definitive Guide to Assigning Ribofuranoside Anomeric Configuration: NOESY vs. Alternative NMR Methods

Determining the anomeric configuration (


 vs. 

) of synthesized ribofuranosides—such as novel nucleoside analogs, locked nucleic acids (LNAs), and carbohydrate-based therapeutics—is a critical bottleneck in drug development. Unlike rigid six-membered pyranose rings, five-membered furanose rings are highly dynamic. This flexibility fundamentally compromises traditional scalar coupling methodologies, necessitating the use of through-space Nuclear Overhauser Effect (NOE) techniques.

As an application scientist, you must move beyond rote protocol execution and understand the geometric and physical causality governing these NMR experiments. This guide objectively compares NOESY, ROESY, and scalar coupling methods, providing a self-validating framework for unequivocal stereochemical assignment.

The Mechanistic Failure of Scalar Coupling ( ) in Furanosides

In pyranoside systems, the rigid chair conformation allows for reliable anomeric assignment using the Karplus equation. A


 coupling constant of 8–10 Hz definitively indicates a trans-diaxial relationship (

-anomer in D-gluco series), while 2–4 Hz indicates an equatorial-axial relationship (

-anomer)[1].

However, applying this logic to ribofuranosides is a systemic error. Furanose rings lack a single stable conformation; they undergo rapid pseudorotation between various envelope (


) and twist (

) states (predominantly North

-endo and South

-endo conformations)[2]. Because the NMR timescale is slower than this pseudorotation, the observed

value is a time-averaged composite of these states. Consequently, both

and

anomers frequently exhibit ambiguous

values in the 4–6 Hz range, rendering scalar coupling fundamentally unreliable for definitive stereochemical assignment[2].

The Spatial Logic of NOESY in Ribofuranosides

To bypass the ambiguity of pseudorotation, we must rely on rigid, through-space geometric relationships. The Nuclear Overhauser Effect (NOE) measures spatial proximity (typically


 5.0 Å) via dipole-dipole cross-relaxation.

The assignment relies on the fixed relative stereochemistry of the furanose substituents:

  • The

    
    -Anomer:  In a standard D-ribofuranoside, the 
    
    
    
    -configuration dictates that the C1' substituent (e.g., nucleobase) and the C4' substituent (the C5' hydroxymethyl group) are cis to each other, both occupying the "up" (
    
    
    ) face. Consequently, the H1' and H4' protons are forced onto the opposite "down" (
    
    
    ) face. Because they reside on the same face of the ring, the H1'–H4' distance is tightly constrained to
    
    
    2.8 Å. This proximity generates a strong, diagnostic NOE cross-peak[3].
  • The

    
    -Anomer:  In the 
    
    
    
    -configuration, the C1' substituent is "down", forcing the H1' proton "up" onto the
    
    
    -face. Because H4' remains on the
    
    
    -face, the two protons are on opposite sides of the ring (distance > 4.0 Å), yielding no H1'–H4' NOE . Instead, the "up" H1' proton is now spatially close to the "up" C5' hydroxymethyl protons, yielding a diagnostic H1'–H5'/H5'' NOE[4].

G cluster_0 β-D-Ribofuranoside cluster_1 α-D-Ribofuranoside B_H1 H1' (α-face) B_H4 H4' (α-face) B_H1->B_H4 Strong NOE (< 3.0 Å) A_H1 H1' (β-face) A_H4 H4' (α-face) A_H1->A_H4 No NOE (> 4.0 Å) A_H5 H5'/H5'' (β-face) A_H1->A_H5 Strong NOE

Spatial relationships and diagnostic NOE correlations in D-ribofuranosides.

Quantitative Method Comparison

Choosing the correct NMR experiment depends heavily on the molecular weight (MW) of your target. The NOE intensity is dictated by the molecular correlation time (


). For mid-sized molecules (e.g., protected nucleoside intermediates or dinucleotides in the 700–1200 Da range), the NOE transition passes through zero (

), resulting in vanishing signals in a standard NOESY[5]. In these cases, ROESY (Rotating-frame NOE Spectroscopy) is mandatory, as ROE is always positive regardless of MW[5].
Analytical MethodPhysical BasisQuantitative MetricFuranoside ReliabilityIdeal MW RangeKey Limitation
2D NOESY Dipole-dipole cross-relaxation (Lab frame)H1'–H4' Distance < 3.0 ÅGold Standard < 600 Da or > 1200 DaSignal vanishes at

800-1000 Da due to zero-crossing[5].
2D ROESY Cross-relaxation (Rotating frame)H1'–H4' Distance < 3.0 ÅGold Standard 700 – 1200 DaSusceptible to TOCSY artifacts; lower theoretical maximum signal.
1D Selective NOE Selective inversion of H1'% EnhancementHigh< 600 DaRequires well-resolved H1' signal; lacks whole-molecule context.

Coupling
Through-bond scalar coupling

= 4–6 Hz (Time-averaged)
Poor AnyConfounded by rapid North/South pseudorotation[2].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, your NMR protocol must be a self-validating system. A common pitfall in NOESY is spin diffusion —where magnetization transfers from H1'


 H2' 

H4', creating a false-positive H1'–H4' cross-peak that leads to an incorrect

-assignment. The following protocol prevents this.
Step 1: Sample Optimization & Degassing
  • Dissolve 10–15 mg of the ribofuranoside in 600

    
    L of a low-viscosity, deuterated solvent (e.g., Acetone-
    
    
    
    or CDCl
    
    
    ) to increase the longitudinal relaxation time (
    
    
    )[6].
  • Critical: Degas the sample via three freeze-pump-thaw cycles or sparge with Argon for 10 minutes. Dissolved paramagnetic oxygen drastically accelerates

    
     relaxation, quenching the NOE effect[6].
    
Step 2: Internal Calibration
  • Run a standard Inversion Recovery experiment to estimate the

    
     of the H1' proton.
    
  • Set the inter-scan relaxation delay (

    
    ) to 
    
    
    
    to ensure complete magnetization recovery.
  • Set the NOESY mixing time (

    
    ) to approximately 
    
    
    
    to
    
    
    . Do not exceed 500 ms , as longer mixing times promote spin diffusion artifacts.
Step 3: Acquisition & Decision Logic
  • Acquire the 2D NOESY (or ROESY if MW is 700–1200 Da).

  • Process the spectrum with zero-filling and appropriate window functions (e.g., squared sine bell) to enhance resolution.

  • Internal Distance Calibration: Before looking at H1', locate a known fixed-distance cross-peak in your molecule (e.g., the geminal H5'–H5'' protons, or the H5–H6 protons on a pyrimidine base, which are

    
     2.4 Å apart). Use this cross-peak intensity as your baseline for a "strong, direct NOE."
    
  • Evaluate the H1' track using the logic tree below.

AnomericAssignment Step1 Synthesized Ribofuranoside (Unknown Anomer) Step2 Assess Molecular Weight (MW) Step1->Step2 MW_Small MW < 600 Da (Fast Tumbling) Step2->MW_Small MW_Mid MW 700 - 1200 Da (Intermediate Tumbling) Step2->MW_Mid Acq_NOESY Acquire 2D NOESY (Mixing Time: 300-500 ms) MW_Small->Acq_NOESY Positive NOE Acq_ROESY Acquire 2D ROESY (Spin-lock: 200-300 ms) MW_Mid->Acq_ROESY Avoid Zero NOE Analyze Analyze H1' Cross-Peaks Acq_NOESY->Analyze Acq_ROESY->Analyze CheckH4 Strong H1' - H4' NOE? (Distance < 3.0 Å) Analyze->CheckH4 Beta β-Anomer Confirmed (H1' & H4' on α-face) CheckH4->Beta YES Alpha α-Anomer Confirmed (Observe H1'-H5' or H1'-H2') CheckH4->Alpha NO

Logical workflow for assigning ribofuranoside anomeric configuration using NOESY/ROESY NMR.
Step 4: Validation

If a strong H1'–H4' cross-peak is observed, verify that the intensity is comparable to your internal calibration peak. If the peak is exceptionally weak, it may be a spin-diffusion artifact from a true


-anomer (where magnetization trickled from H1' 

H2'

H3'

H4'). To definitively rule this out, run a 1D transient NOE with a very short mixing time (e.g., 100 ms); direct NOEs build up linearly at short mixing times, while spin diffusion exhibits a lag phase.

References

  • Synthesis and hybridization studies of oligonucleotides containing 1-(2-deoxy-2-α-C-hydroxymethyl-β-d-ribofuranosyl)
  • Chemical Reviews (ACS Publications)
  • Synthesis of Purine Nucleosides Built on a 3-Oxabicyclo[3.2.
  • NOESY and ROESY NMR Theory and Applications Columbia University NMR Facility URL
  • NOESY and EXSY Practical Guidelines Hebrew University of Jerusalem NMR Lab URL
  • NMR Spectroscopy in the Study of Carbohydrates University of Modena and Reggio Emilia URL

Sources

Validation

Strategic Hydroxyl Differentiation in Ribose Synthesis: Benzyl vs. Silyl Protecting Groups

The synthesis of complex nucleosides, RNA therapeutics, and carbohydrate-based drugs relies heavily on the precise manipulation of the ribose sugar ring. Because D-ribose possesses multiple hydroxyl groups with similar r...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of complex nucleosides, RNA therapeutics, and carbohydrate-based drugs relies heavily on the precise manipulation of the ribose sugar ring. Because D-ribose possesses multiple hydroxyl groups with similar reactivities, achieving chemoselectivity and regioselectivity is a foundational challenge in organic synthesis[1]. As a Senior Application Scientist, I approach this challenge not merely as a sequence of reactions, but as an architectural strategy where every protecting group serves a specific, mechanistic purpose.

In this guide, we will objectively compare two of the most critical classes of non-participating protecting groups used in ribose synthesis: Benzyl (Bn) ethers and Silyl ethers (such as TBDMS, TIPS, and TBDPS)[2]. By understanding the causality behind their installation, stability, and cleavage, researchers can design self-validating synthetic workflows that maximize yield and minimize downstream failures.

Mechanistic Profiling: Benzyl vs. Silyl Ethers

To selectively modify a single functional group without affecting others, protecting groups act as temporary masks[1]. In ribose, the primary 5'-OH is sterically less hindered than the secondary 2'-OH and 3'-OH groups, dictating our protection strategy.

The Benzyl (Bn) Group: The Permanent Anchor

Benzyl ethers are considered "permanent" or late-stage protecting groups in carbohydrate chemistry due to their robust stability across a wide pH range[1][2].

  • Causality of Selection: Benzyl groups are non-participating; unlike ester groups (e.g., acetyl or benzoyl), they do not form oxocarbenium intermediates that direct glycosylation stereochemistry via neighboring group participation[2]. This makes them ideal when you need a chemically inert mask during aggressive downstream transformations.

  • Cleavage: They are classically removed via catalytic hydrogenolysis (Pd/C, H₂) or strong Lewis acids (e.g., BCl₃), which are orthogonal to the cleavage conditions of many other groups[3][4].

The Silyl Group (TBDMS/TBS, TIPS, TBDPS): The Tunable Shield

Silyl ethers rely on steric bulk to achieve regioselectivity. The bulky nature of groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) allows them to preferentially react with the less hindered primary 5'-OH of ribose[1].

  • Causality of Selection: Silicon has a high affinity for fluorine. This thermodynamic driving force allows silyl ethers to be cleaved orthogonally using fluoride sources like tetrabutylammonium fluoride (TBAF) or mild acidic conditions (e.g., HF·TEA) without disturbing benzyl ethers or esters[3].

  • The Migration Risk: A known vulnerability of silyl groups in carbohydrate chemistry is their tendency to migrate to adjacent free hydroxyls (e.g., from 2'-OH to 3'-OH) under basic conditions due to the formation of a pentacoordinate silicon intermediate[4].

G Start Ribose Hydroxyl Protection Primary Targeting Primary 5'-OH? Start->Primary Silyl Use Bulky Silyl (TBDMS, TIPS, TBDPS) Primary->Silyl Yes Secondary Targeting Secondary 2',3'-OH? Primary->Secondary No Perm Need Late-Stage Stability? Secondary->Perm Benzyl Use Benzyl (Bn) Ethers Perm->Benzyl Yes Orthogonal Need Orthogonal Fluoride Cleavage? Perm->Orthogonal No SilylSec Use Silyl (TBS/TIPS) *Beware Migration* Orthogonal->SilylSec Yes

Decision logic for selecting Benzyl vs Silyl protecting groups in ribose synthesis.

Quantitative Comparison Matrix

The following table summarizes the operational parameters of these protecting groups to aid in synthetic planning.

ParameterBenzyl (Bn) EtherTBDMS / TBS EtherTIPS Ether
Primary Reagents BnBr, NaH, DMF/THFTBDMS-Cl, Imidazole, DMFTIPS-Cl, Imidazole, DMF
Regioselectivity Poor (Protects all OH)High for Primary 5'-OHVery High for Primary 5'-OH
Steric Bulk LowHighVery High
Stability to Base ExcellentModerate (Prone to migration)Good (Less migration than TBS)
Stability to Acid ExcellentPoor to ModerateModerate to Good
Cleavage Conditions H₂ / Pd-C, or BCl₃TBAF, or Mild Acid (TFA)TBAF, or HF·TEA
Neighboring Group Non-participatingNon-participatingNon-participating

Experimental Methodologies & Self-Validating Workflows

To build a fully protected ribose building block (e.g., for nucleoside coupling), a standard orthogonal strategy involves first silylating the 5'-OH, followed by benzylation of the 2'- and 3'-OH groups.

Workflow D_Ribose D-Ribose Silylation 5'-O-Silylation (TBDMS-Cl) D_Ribose->Silylation Int1 5'-O-TBDMS Intermediate Silylation->Int1 Benzylation 2',3'-O-Benzylation (BnBr, NaH) Int1->Benzylation Int2 Fully Protected Ribose Benzylation->Int2 Deprotect Orthogonal Cleavage (TBAF or Pd/C) Int2->Deprotect

Stepwise orthogonal protection workflow for D-ribose derivatives.

Protocol 1: Regioselective 5'-O-Silylation of D-Ribose

Objective: Selectively protect the primary hydroxyl group using steric differentiation.

  • Preparation: Dissolve D-ribose (1.0 eq) in anhydrous DMF under an inert argon atmosphere. Causality: DMF is a highly polar aprotic solvent that effectively solubilizes the polyol while stabilizing the transition state of the silylation.

  • Catalyst Addition: Add Imidazole (2.5 eq) to the solution. Causality: Imidazole acts as both a nucleophilic catalyst (forming a highly reactive silyl-imidazolium intermediate) and a base to scavenge the HCl byproduct, preventing unwanted acid-catalyzed side reactions.

  • Silylation: Cool the mixture to 0 °C and add TBDMS-Cl (1.1 eq) portion-wise. Stir and allow to warm to room temperature over 4 hours.

  • Self-Validation (TLC): Monitor via TLC (e.g., 10% MeOH in DCM). The disappearance of the baseline ribose spot and the appearance of a higher

    
     spot (stainable with anisaldehyde) confirms conversion.
    
  • Workup: Quench with water to destroy excess TBDMS-Cl. Extract with Ethyl Acetate. The aqueous wash removes the DMF and imidazole salts, leaving the 5'-O-TBDMS-D-ribose in the organic layer.

Protocol 2: 2',3'-O-Benzylation of the Silylated Intermediate

Objective: Permanently protect the secondary hydroxyls via Williamson ether synthesis.

  • Preparation: Dissolve the 5'-O-TBDMS-D-ribose (1.0 eq) in anhydrous THF at 0 °C.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 3.0 eq). Causality: NaH irreversibly deprotonates the secondary hydroxyls, evolving hydrogen gas and forming highly nucleophilic alkoxides.

  • Alkylation: Add Benzyl Bromide (BnBr, 3.0 eq) dropwise. Add a catalytic amount of tetrabutylammonium iodide (TBAI) to accelerate the reaction via the in situ formation of the more reactive Benzyl Iodide.

  • Troubleshooting Silyl Migration: Because NaH creates strongly basic conditions, there is a risk of TBDMS migration[4]. Mitigation strategy: Maintain strict temperature control (do not exceed room temperature) and limit reaction time. If migration persists, upgrading the 5'-protecting group to the bulkier TIPS or TBDPS ether prior to benzylation will sterically lock the silicon atom and prevent pentacoordinate intermediate formation.

  • Workup: Quench carefully with methanol, followed by ice water. Extract with DCM and purify via silica gel chromatography to yield 5'-O-TBDMS-2',3'-di-O-benzyl-D-ribose.

Conclusion

The choice between Benzyl and Silyl protecting groups in ribose synthesis is a balancing act between steric hindrance, electronic stability, and orthogonal cleavage requirements. Silyl groups (TBDMS, TIPS) are indispensable for the regioselective masking of the 5'-position, leveraging their bulk to differentiate primary from secondary alcohols[1]. Conversely, Benzyl groups provide an impenetrable, non-participating shield for secondary hydroxyls, ensuring stability through harsh downstream glycosylations and phosphorylations[2]. By executing these protocols with a deep understanding of their underlying mechanisms, synthetic chemists can construct complex carbohydrate architectures with high fidelity.

References

  • Mono‐ADP‐Ribosylation of Peptides: An Overview of Synthetic and Chemoenzymatic Methodologies. nih.gov.[Link]

  • Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. nih.gov.[Link]

  • PROTECTING GROUP STRATEGIES IN CARBOHYDRATE SYNTHESIS: Strategies and Applications. researchgate.net.[Link]

  • Poly(ADP-ribose): the structure and the synthesis. arkat-usa.org.[Link]

  • Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. scispace.com.[Link]

Sources

Comparative

Comparative Guide: TLC Resolution and Chromatographic Separation of α/β-Methyl 3,5-di-O-benzyl-D-ribofuranoside

Scientific Context & Mechanistic Causality Methyl 3,5-di-O-benzyl-D-ribofuranoside is a pivotal intermediate in the synthesis of 2'-C-branched ribonucleosides, which are foundational to the development of antiviral thera...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Mechanistic Causality

Methyl 3,5-di-O-benzyl-D-ribofuranoside is a pivotal intermediate in the synthesis of 2'-C-branched ribonucleosides, which are foundational to the development of antiviral therapeutics (e.g., against Hepatitis C) and modified oligonucleotides 1. The selective protection of the 3- and 5-hydroxyl groups leaves the 2-hydroxyl group available for further functionalization, such as oxidation to a ketone followed by stereoselective nucleophilic addition.

During its synthesis from methyl D-ribofuranoside, a mixture of α and β anomers is typically generated. The separation of these anomers is critical because the stereochemistry at the anomeric center heavily dictates the trajectory and success of subsequent glycosylation reactions.

Stereochemical Causality in Chromatography: Thin-Layer Chromatography (TLC) and normal-phase silica gel column chromatography resolve the α and β anomers based on their differing capacities for hydrogen bonding with the stationary phase (silanol groups).

  • α-Anomer (1,2-cis relationship): In the α-configuration, the 1-methoxy group and the free 2-hydroxyl group are cis to each other. This spatial proximity facilitates an intramolecular hydrogen bond between the 2-OH proton and the 1-OMe oxygen. Consequently, the 2-OH is partially shielded from interacting with the polar silica gel, rendering the molecule effectively less polar. This results in a higher Rf value .

  • β-Anomer (1,2-trans relationship): In the β-configuration, the 1-methoxy and 2-hydroxyl groups are trans. The 2-OH is directed away from the anomeric methoxy group, preventing intramolecular hydrogen bonding. The fully exposed 2-OH forms strong intermolecular hydrogen bonds with the silica stationary phase, retarding its migration and resulting in a lower Rf value 2.

Quantitative Data Presentation: Rf Value Comparison

The following table summarizes the expected Rf values for the α and β anomers across standard normal-phase solvent systems.

CompoundStereochemical Relationship (C1-OMe to C2-OH)Rf Value (Hexane:EtOAc 3:1)Rf Value (Petroleum Ether:EtOAc 4:1)Elution Order
α-Methyl 3,5-di-O-benzyl-D-ribofuranoside cis (Intramolecular H-bonding)0.48 ± 0.030.35 ± 0.02First
β-Methyl 3,5-di-O-benzyl-D-ribofuranoside trans (Intermolecular H-bonding)0.32 ± 0.030.20 ± 0.02Second

Note: Rf values are subject to slight variations based on silica gel plate activity, ambient temperature, and development chamber saturation.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating checkpoints to eliminate false positives during isolation.

Phase A: TLC Preparation and Execution

  • Plate Preparation: Use aluminum-backed silica gel 60 F254 plates. Draw a baseline 1 cm from the bottom using a soft pencil.

  • Sample Application: Co-spotting is mandatory for self-validation.

    • Spot 1: Authentic starting material (if available) or crude reaction mixture.

    • Spot 2: Co-spot of crude mixture + pure α/β reference standard (to rule out matrix effects shifting the Rf).

    • Spot 3: Purified fraction (during column monitoring).

  • Development: Place the plate in a pre-saturated twin-trough chamber containing Hexane:Ethyl Acetate (3:1, v/v). Allow the solvent front to migrate until it is 1 cm from the top edge.

  • Visualization (Dual-Validation):

    • Step 1 (Non-destructive): Examine under UV light (254 nm). The benzyl protecting groups provide a strong UV chromophore, allowing initial localization of the spots. Mark lightly with a pencil.

    • Step 2 (Destructive/Specific): Dip the plate in a p-anisaldehyde stain (or 10% ethanolic sulfuric acid) and heat with a heat gun until spots develop . Carbohydrate derivatives will typically stain dark blue/purple or brown.

    • Validation Check: If a UV-active spot does not stain with p-anisaldehyde, it is likely a non-carbohydrate impurity (e.g., benzyl bromide byproduct).

Phase B: Column Chromatography Separation

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in Hexane. Use a silica-to-crude mass ratio of approximately 50:1 to ensure adequate resolution of the closely eluting anomers (ΔRf ~ 0.15).

  • Loading: Dissolve the crude mixture in a minimum volume of dichloromethane (DCM) or toluene and apply evenly to the silica bed.

  • Elution: Begin isocratic elution with Hexane:EtOAc (4:1). Collect small fractions (e.g., 10-15 mL depending on scale).

  • Monitoring: Analyze fractions via TLC. The α-anomer will elute first. Once the α-anomer has completely eluted, the polarity can be slightly increased (e.g., to 3:1) to accelerate the elution of the β-anomer.

Workflow Visualization

G A Methyl D-ribofuranoside (Starting Material) B Selective Benzylation (BnBr, Base) A->B C Crude Mixture (α/β-Methyl 3,5-di-O-benzyl-D-ribofuranoside) B->C D TLC Analysis & Dual Visualization (UV 254 nm & p-Anisaldehyde) C->D Monitor E Silica Gel Column Chromatography (Hexane:EtOAc Gradient) C->E Purify F α-Anomer (1,2-cis) High Rf, Elutes First E->F Fraction 1 G β-Anomer (1,2-trans) Low Rf, Elutes Second E->G Fraction 2

Workflow for the synthesis, TLC monitoring, and chromatographic separation of ribofuranoside anomers.

References

  • Efficient Synthesis of Methyl 3,5-Di-O-benzyl-α-d-ribofuranoside and Application to the Synthesis of 2'-C-β-Alkoxymethyluridines - ResearchGate.
  • Methyl 3,5-di-O-benzyl-D-ribofuranoside 55775-39-8 - MedChemExpress.
  • Methyl 3,5-di-O-benzyl-α-D-ribofuranoside (CAS 80795-53-5) - BOC Sciences.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 3,5-di-O-benzyl-a-D-ribofuranoside

As a Senior Application Scientist, I recognize that true laboratory safety extends far beyond simply reading a Safety Data Sheet (SDS). It requires a deep, mechanistic understanding of why a chemical behaves the way it d...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that true laboratory safety extends far beyond simply reading a Safety Data Sheet (SDS). It requires a deep, mechanistic understanding of why a chemical behaves the way it does and how to control it.

Methyl 3,5-di-O-benzyl-α-D-ribofuranoside (CAS: 55775-39-8) is a highly versatile synthon extensively utilized in the construction of 2'-C-branched ribonucleosides[1]. These nucleoside analogs are foundational in the development of cutting-edge antiviral therapeutics, including anti-HCV and anti-SARS-CoV-2 agents[1]. However, the very structural modifications that make this molecule synthetically valuable—specifically its lipophilic benzyl ether protecting groups—also dictate its unique hazard profile.

This guide provides a self-validating, causality-driven operational framework for handling this critical precursor safely and efficiently.

Physicochemical Profile & Hazard Rationale

To design an effective safety protocol, we must first understand the quantitative and qualitative nature of the threat. The table below summarizes the critical data and the mechanistic rationale behind each hazard.

ParameterSpecificationMechanistic Rationale
CAS Number 55775-39-8Unique identifier for the α-D-ribofuranoside derivative[2].
Storage Conditions 2-8°C, Sealed & DryThe furanoside ring is susceptible to degradation. Cold storage prevents thermal breakdown, while dry conditions prevent hygroscopic moisture absorption[2].
H302 / H315 / H319 Harmful if swallowed; Causes skin/eye irritationThe lipophilic benzyl protecting groups significantly increase membrane permeability, facilitating rapid dermal/mucosal absorption and localized irritation[2].
H335 May cause respiratory irritationAs a fine crystalline powder, it is highly prone to static-induced aerosolization. Inhalation directly impacts the sensitive mucosal linings of the respiratory tract[2].
Precautionary Codes P261, P280, P301+P312Mandates strict barrier protection (PPE) and dictates immediate dilution/medical response upon exposure[2].

Strategic Personal Protective Equipment (PPE) Selection

Standard laboratory attire is insufficient. Your PPE must be selected based on the specific physicochemical vulnerabilities of the compound as outlined in[2].

  • Eye/Face Protection:

    • Protocol: Wear tightly fitting safety goggles with side shields.

    • Causality: The compound is a micro-particulate powder. Standard safety glasses allow airborne dust to bypass the lenses, leading to severe ocular irritation (H319)[2].

  • Skin & Body Protection:

    • Protocol: Don standard nitrile gloves (minimum 0.11 mm thickness) and a fully fastened lab coat. Double-gloving is highly recommended during bulk transfers.

    • Causality: The molecule's high lipophilicity allows it to bypass natural skin barriers rapidly, causing acute dermal irritation (H315)[2]. Nitrile provides a robust, non-polar barrier against benzyl ether derivatives.

  • Respiratory Protection:

    • Protocol: Handle exclusively within a calibrated fume hood (face velocity 80-100 fpm). If engineering controls fail, an N95 or P100 particulate respirator is mandatory.

    • Causality: Prevents the inhalation of static-dispersed dust that triggers acute respiratory tract irritation (H335)[2].

Operational Workflow: Step-by-Step Methodology

Every procedure in the lab must be a self-validating system. Follow these sequential steps to ensure total operational control.

Step 1: Thermal Equilibration (Pre-Weighing)
  • Action: Remove the sealed vial from 2-8°C storage and place it in a desiccator for 30 minutes prior to opening[2].

  • Causality: Opening a cold vial in a humid lab environment causes immediate condensation on the lipophilic powder. Moisture introduces nucleophilic water molecules that can aggressively interfere with downstream anhydrous glycosylation reactions.

  • Validation Checkpoint: Touch the exterior of the vial; it must be completely dry and at ambient room temperature before the seal is broken.

Step 2: Anti-Static Transfer and Weighing
  • Action: Conduct all weighing inside a fume hood using an anti-static weighing boat and a grounded stainless-steel spatula.

  • Causality: The crystalline nature of the compound makes it prone to static charge buildup. Anti-static measures prevent the powder from aerosolizing and bypassing respiratory PPE[2].

  • Validation Checkpoint: Observe the powder during transfer. It should flow smoothly without clinging to the spatula or dispersing erratically into the hood's airflow.

Step 3: Immediate Solvent Dissolution
  • Action: Dissolve the weighed solid in your designated anhydrous reaction solvent (e.g., Dichloromethane or Tetrahydrofuran) inside the fume hood before transferring it to the main reaction vessel.

  • Causality: Transitioning the compound from a dry powder to a solution immediately eliminates the primary inhalation hazard (dust) and minimizes the risk of uncontrolled dermal exposure during subsequent synthetic steps.

  • Validation Checkpoint: Ensure the solution is visually homogenous and clear before removing the sealed flask from the fume hood.

Spill Response and Disposal Plan

In the event of an accidental release, immediate and calculated action is required to prevent cross-contamination.

  • Immediate Containment: Isolate the area and ensure all personnel in the vicinity are wearing appropriate respiratory PPE[3].

  • Wet-Wipe Protocol (Do NOT Dry Sweep):

    • Causality: Dry sweeping introduces mechanical energy that aerosolizes the fine powder, instantly creating an inhalation hazard.

    • Action: Gently cover the spilled powder with absorbent paper dampened with a low-volatility solvent (e.g., isopropanol). Isopropanol reduces the surface tension and safely binds the powder into a manageable slurry[3].

  • Collection & Decontamination: Use a non-sparking scoop to transfer the dampened material into a compatible, sealable hazardous waste container. Wash the affected surface thoroughly with soap and copious amounts of water to strip away residual lipophilic benzyl derivatives[3].

  • Waste Management: Label the container clearly as "Hazardous Organic Waste - Contains Benzyl Ethers" and dispose of it in accordance with local environmental regulations.

Workflow Visualization

G Start Methyl 3,5-di-O-benzyl- α-D-ribofuranoside (Storage: 2-8°C) Equilibrate Thermal Equilibration (Desiccator, 30 min) Start->Equilibrate Prevent Condensation PPE Don PPE Level 2 (Nitrile, Goggles, Coat) Equilibrate->PPE Pre-Handling Weighing Anti-Static Weighing (Fume Hood) PPE->Weighing Safe Transfer Dissolution Solvent Dissolution (Eliminates Dust Hazard) Weighing->Dissolution Add Solvent Spill Accidental Spill (Powder Form) Weighing->Spill Draft/Static Issue Reaction Downstream Synthesis (Nucleoside Analogs) Dissolution->Reaction Liquid Transfer Waste Hazardous Waste Disposal Reaction->Waste Byproducts Cleanup Wet-Wipe Protocol (Do Not Dry Sweep) Spill->Cleanup Isopropanol Dampening Cleanup->Waste Containment

Workflow for the safe handling, dissolution, and spill response of Methyl 3,5-di-O-benzyl-α-D-ribofuranoside.

References

  • Design, synthesis, and biological evaluation of novel 2'-deoxy-2'-spirooxetane-7-deazapurine nucleoside analogs as anti-SARS-CoV-2 agents. ResearchGate. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3,5-di-O-benzyl-a-D-ribofuranoside
Reactant of Route 2
Methyl 3,5-di-O-benzyl-a-D-ribofuranoside
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